molecular formula C9H11N3 B13916631 N,1-Dimethyl-1H-indazol-5-amine

N,1-Dimethyl-1H-indazol-5-amine

Cat. No.: B13916631
M. Wt: 161.20 g/mol
InChI Key: RXIZFSHZAUYHFD-UHFFFAOYSA-N
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Description

N,1-Dimethyl-1H-indazol-5-amine is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.20 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

N,1-dimethylindazol-5-amine

InChI

InChI=1S/C9H11N3/c1-10-8-3-4-9-7(5-8)6-11-12(9)2/h3-6,10H,1-2H3

InChI Key

RXIZFSHZAUYHFD-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)N(N=C2)C

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Mechanistic Investigation of N,1-Dimethyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as the core of numerous therapeutic agents with diverse biological activities, including anti-cancer and anti-inflammatory properties.[1][2] N,1-Dimethyl-1H-indazol-5-amine is a distinct entity within this class, yet its specific mechanism of action remains uncharacterized in publicly available literature. This guide presents a comprehensive, multi-phase strategic workflow designed to systematically elucidate the molecular target, downstream signaling effects, and cellular phenotype of this compound. We will proceed from broad, unbiased screening to specific, hypothesis-driven validation, providing the scientific rationale behind each experimental choice. This document serves as a technical blueprint for a research program aimed at defining the therapeutic potential and mechanism of action for N,1-Dimethyl-1H-indazol-5-amine.

Introduction: The Indazole Scaffold and the Investigational Compound

Indazole derivatives are a class of heterocyclic aromatic compounds that have garnered significant attention in drug discovery due to their versatile pharmacological profiles.[3] They are structural isosteres of indoles and are present in a multitude of clinically evaluated compounds, often functioning as inhibitors of protein kinases, such as in the case of the VEGFR inhibitor Pazopanib and the ASK1 inhibitor GS-4997.[2][4][5] The therapeutic breadth of this scaffold necessitates a rigorous, unbiased, and systematic approach to deconvolute the mechanism of any new analogue.

N,1-Dimethyl-1H-indazol-5-amine represents a novel chemical entity. Its structural features—a dimethylated indazole core with an amine at the 5-position—suggest potential interactions with a range of biological targets. This guide outlines a logical, three-phase experimental plan to investigate its mechanism of action, beginning with target identification and culminating in phenotypic characterization.

Phase 1: Target Identification and Validation

The foundational step in characterizing a novel compound is to identify its direct molecular binding partner(s). Our strategy employs a combination of computational prediction and unbiased biochemical screening, followed by rigorous biophysical validation of the primary candidate targets.

Initial Target Hypothesis Generation

Given the prevalence of indazole-based kinase inhibitors, the initial working hypothesis is that N,1-Dimethyl-1H-indazol-5-amine may target the ATP-binding pocket of one or more protein kinases. However, to maintain an unbiased approach, we will concurrently explore a wider target space.

Experimental Workflow: Target Discovery

G cluster_0 Phase 1: Target Identification & Validation A In Silico Target Prediction (e.g., SwissTargetPrediction) D Converge on 'Hit' List (Candidate Targets) A->D B Broad Biochemical Screen (e.g., Kinase Panel - 400+ kinases) B->D C Chemoproteomics Pulldown (Affinity-based target ID) C->D E Target Validation: Direct Binding Assays (e.g., SPR, ITC) D->E F Target Validation: Functional/Enzymatic Assays (e.g., In Vitro IC50) D->F G Validated Primary Target(s) E->G F->G

Caption: Phase 1 workflow for target identification and validation.

Protocol: Kinase Panel Screening

Rationale: This experiment provides a broad yet definitive assessment of the compound's activity against a large, functionally related family of enzymes that are common targets for indazole-based molecules. A low-nanomolar hit in this assay provides a strong, actionable lead for a primary target.

Methodology:

  • Compound Preparation: Solubilize N,1-Dimethyl-1H-indazol-5-amine in 100% DMSO to create a 10 mM stock solution.

  • Assay Concentration: Perform an initial screen at a concentration of 1 µM to identify potential "hits."

  • Kinase Panel: Submit the compound to a commercial vendor (e.g., Reaction Biology, Eurofins) for screening against a comprehensive panel of >400 human protein kinases. The assay typically measures the remaining kinase activity after incubation with the compound, often via a radiometric (³³P-ATP) or fluorescence-based method.

  • Hit Criteria: A "hit" is defined as a kinase exhibiting >80% inhibition at 1 µM.

  • Dose-Response: For all identified hits, perform a 10-point dose-response curve (e.g., from 10 µM down to 0.1 nM) to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation:

Target Kinase% Inhibition @ 1 µMIC₅₀ (nM)
Kinase X98%15
Kinase Y85%250
Kinase Z55%>1000
... (400+ others)<50%Not Determined
Caption: Hypothetical kinase screening data for N,1-Dimethyl-1H-indazol-5-amine.
Protocol: Target Validation with Surface Plasmon Resonance (SPR)

Rationale: Once a primary target is identified (e.g., "Kinase X"), it is crucial to confirm direct physical binding and quantify the binding affinity (K D) and kinetics (kₐ, k d). SPR provides real-time, label-free analysis of this interaction.

Methodology:

  • Chip Preparation: Covalently immobilize the purified recombinant target protein (Kinase X) onto a CM5 sensor chip surface using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of N,1-Dimethyl-1H-indazol-5-amine in an appropriate running buffer (e.g., HBS-EP+), typically ranging from 10 µM to 1 nM. A vehicle-only (DMSO) injection will serve as a control.

  • Binding Analysis: Inject the compound dilutions over the chip surface. The change in refractive index at the surface, measured in Response Units (RU), is proportional to the mass of the compound binding to the immobilized protein.

  • Kinetic Modeling: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (k d), and the equilibrium dissociation constant (K D = k d/kₐ).

Phase 2: Elucidation of Downstream Signaling Pathways

With a validated target, the next phase investigates the compound's effect on the intracellular signaling network regulated by that target. This step is critical to bridge the gap between molecular binding and a cellular response.

Experimental Workflow: Pathway Analysis

G cluster_1 Phase 2: Downstream Signaling Analysis A Validated Target (e.g., Kinase X) B Select Relevant Cell Line (Expresses Kinase X) A->B C Treat Cells with Compound (Dose-response & time-course) B->C D Unbiased Phosphoproteomics (LC-MS/MS) C->D E Identify Modulated Pathways (e.g., MAPK, PI3K/AKT) D->E F Targeted Validation (Western Blot) E->F G Confirm Pathway Modulation (e.g., p-ERK, p-AKT levels) F->G

Caption: Phase 2 workflow for downstream signaling pathway analysis.

Protocol: Western Blot for Pathway Validation

Rationale: Western blotting is a targeted, antibody-based method used to validate the findings from unbiased proteomics. It confirms that the compound modulates the phosphorylation status of specific, key nodes within a signaling pathway, providing direct evidence of target engagement in a cellular context.

Methodology:

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., a cancer cell line known to be dependent on the identified "Kinase X") and allow cells to adhere overnight. Treat cells with N,1-Dimethyl-1H-indazol-5-amine at various concentrations (e.g., 0, 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of each protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies specific for the phosphorylated form of a downstream substrate (e.g., anti-phospho-ERK) and the total form of that protein (e.g., anti-total-ERK). A loading control (e.g., anti-β-Actin) is also required.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal to determine the specific effect of the compound on the signaling pathway.

Phase 3: Cellular and Phenotypic Characterization

The final phase aims to understand the ultimate biological consequence of the compound's activity. This involves assessing its impact on cellular processes like proliferation, survival, and cell cycle progression.

Protocol: Cell Viability Assay (CellTiter-Glo®)

Rationale: This assay determines the compound's effect on cell proliferation and viability. The resulting IC₅₀ value is a critical measure of the compound's potency at a cellular level and allows for correlation with the target inhibition IC₅₀.

Methodology:

  • Cell Plating: Seed cells from various cancer cell lines into 96-well plates at an appropriate density and allow them to attach for 24 hours.

  • Compound Treatment: Treat the cells with a 10-point serial dilution of N,1-Dimethyl-1H-indazol-5-amine (e.g., from 30 µM to 1 nM). Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Assay: Add CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is a direct indicator of the number of metabolically active cells.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC₅₀ value.

Data Presentation:

Cell LinePrimary Target ExpressionIC₅₀ (nM)
Cell Line AHigh25
Cell Line BMedium350
Cell Line CLow / Absent>10,000
Caption: Hypothetical cell viability data across cell lines with varying target expression.
Proposed Signaling Pathway

Based on a hypothetical hit of "Kinase X" in the MAPK pathway, the mechanism could be visualized as follows:

G cluster_pathway Hypothetical Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF KinaseX Kinase X (MEK) RAF->KinaseX ERK ERK KinaseX->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Output Cell Proliferation & Survival TF->Output Compound N,1-Dimethyl-1H- indazol-5-amine Compound->Block

Caption: Hypothetical inhibition of the MAPK pathway by the compound.

Conclusion and Mechanistic Hypothesis

By executing this structured, multi-phase investigation, we can systematically build a comprehensive data package to define the mechanism of action for N,1-Dimethyl-1H-indazol-5-amine. The integration of data from target identification, pathway analysis, and cellular assays will allow for the formulation of a robust, evidence-based mechanistic hypothesis. For example, a conclusive finding might be: "N,1-Dimethyl-1H-indazol-5-amine is a potent and selective inhibitor of Kinase X (IC₅₀ = 15 nM), which leads to the suppression of the MAPK signaling pathway, resulting in G1 cell cycle arrest and inhibition of proliferation in cancer cells that are dependent on this pathway." This level of mechanistic detail is essential for guiding further preclinical and clinical development.

References

  • Cerecetto, H., Gerpe, A., González, M., Arán, V. J., & Ochoa de Ocáriz, C. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry. [Link]

  • Ye, L., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88012, 1H-Indazol-5-amine. [Link]

  • Rana, S., et al. (2019). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]

  • Saif, M. W., et al. (2014). A phase 1, dose-escalation, pharmacokinetic and pharmacodynamic study of BIIB021 administered orally in patients with advanced solid tumors. Clinical Cancer Research. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Siddiqui, Z. N., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Kumar, R., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. [Link]

  • Patel, D., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Cardiovascular & Hematological Agents in Medicinal Chemistry. [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]

  • Bio-Rad Laboratories, Inc. (2023). Western Blotting Guide. [Link]

  • Cytiva. (2022). SPR Handbook: Principles and techniques of surface plasmon resonance. [Link]

  • Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of Medicinal Chemistry. [Link]

  • Ali, M. A., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Letters in Organic Chemistry. [Link]

  • Long, Z-Y., et al. (2011). 1,3-Dimethyl-1H-indazol-6-amine. Acta Crystallographica Section E. [Link]

  • Gaikwad, N. D., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]

Sources

In Silico Modeling of N,1-Dimethyl-1H-indazol-5-amine Binding

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-precision in silico modeling framework for N,1-Dimethyl-1H-indazol-5-amine , a privileged scaffold in medicinal chemistry.[1] This molecule serves as a critical building block for Type II kinase inhibitors (e.g., VEGFR2, PDGFR) and emerging targets like DNA Polymerase Theta (Polθ).[2][3]

Technical Whitepaper & Protocol

Executive Summary & Chemical Space Analysis

N,1-Dimethyl-1H-indazol-5-amine is not merely a passive ligand; it is a vector-rich scaffold .[1] Its structural logic dictates its modeling strategy:

  • The Core (1-Methylindazole): Unlike classical 1H-indazoles, the N1-methyl group blocks the standard hydrogen bond donor capability at position 1.[1] This forces the scaffold to bind via an N2-acceptor mechanism or rely on hydrophobic enclosure, a critical distinction often missed in automated docking.[1][3]

  • The Vector (5-Amino Group): The N-methylamino group at position 5 is the primary "exit vector."[1][2] In kinase drug design, this group typically serves as the attachment point for a linker (urea/amide) that extends into the solvent front or interacts with the DFG motif (as seen in Axitinib or Pazopanib analogues).[2]

Target Selection for this Guide: We will model this scaffold against VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) , a validated target where indazoles are known to bind in the ATP pocket.[2][3][4] This provides a robust "ground truth" for validating the protocol.[3][4]

Computational Architecture

The modeling pipeline follows a QM-augmented docking approach to resolve the electronic subtleties of the indazole ring.[1]

Workflow Visualization

G cluster_opt Optimization Loop QM 1. QM Ligand Prep (DFT B3LYP/6-31G*) Dock 3. Constrained Docking (Glide/Vina) QM->Dock ESP Charges Target 2. Target Prep (VEGFR2 PDB: 4AGD) Target->Dock H-Bond Network MD 4. MD Simulation (100ns Production) Dock->MD Top Pose Energy 5. MM-GBSA Binding Free Energy MD->Energy Trajectory

Caption: Figure 1: Integrated in silico pipeline. QM charges are critical for the indazole core to accurately predict N2-acceptor strength.[1]

Step-by-Step Technical Protocol

Phase 1: Ligand Preparation (Quantum Mechanics)

Standard force fields (OPLS/GAFF) often underestimate the polarization of the indazole N2 nitrogen.[2][3] We use Density Functional Theory (DFT) to derive accurate partial charges.[3]

  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA.

    • Theory Level: DFT B3LYP/6-31G*.

    • Solvation: IEFPCM (Water).[2][3][4]

  • Charge Calculation:

    • Generate RESP (Restrained Electrostatic Potential) charges.

    • Why? The N1-methyl group pushes electron density towards N2, making it a stronger H-bond acceptor than in the unmethylated tautomer.[1]

Phase 2: Target Preparation (VEGFR2)
  • Source: Download PDB ID: 4AGD (VEGFR2 complexed with Axitinib).[1][2][3][4]

  • Preprocessing:

    • Remove crystallographic waters (except those bridging the gatekeeper).[2][3][4]

    • Protonation: Use PropKa (pH 7.4).[2][3][4] Ensure Cys919 is neutral.

    • Restrained Minimization: Apply OPLS4 force field to relieve steric clashes (RMSD limit: 0.30 Å).

Phase 3: Molecular Docking (The "Flip" Hypothesis)

Because N1 is methylated, the scaffold cannot form the classic "bidentate" hinge interaction (Donor-Acceptor).[2] It likely adopts a Monodentate Acceptor mode.[1][3][4]

  • Grid Generation: Center grid on the ATP binding pocket (Residues: Glu917, Val916, Cys919).[2][3]

  • Constraints:

    • Essential: H-bond constraint between Indazole-N2 and the backbone NH of Cys919 (hinge).[1][3]

    • Note: If docking fails, release this constraint; the molecule may bind in a "flipped" orientation where the 5-amine interacts with the solvent front.

  • Sampling: Precision mode (SP in Glide or Exhaustiveness=32 in Vina).

Phase 4: Dynamic Validation (MD Simulation)

Docking gives a static snapshot.[2][3][4] MD verifies if the fragment stays bound or drifts.[3][4]

  • System: TIP3P Water box, 0.15M NaCl.

  • Force Field:

    • Protein: AMBER ff14SB.[1][3][4]

    • Ligand: GAFF2 with RESP charges.[1][3]

  • Protocol:

    • Minimization: 5000 steps steepest descent.

    • Equilibration: NVT (1ns) -> NPT (1ns) with position restraints on ligand/protein heavy atoms.

    • Production: 100ns unrestricted.

  • Success Metric: Ligand RMSD < 2.5 Å relative to the starting frame.[3][4]

Data Analysis & Interpretation

Interaction Map Logic

The binding of N,1-Dimethyl-1H-indazol-5-amine is defined by three zones.

Binding cluster_pocket VEGFR2 ATP Pocket Hinge Hinge Region (Cys919 NH) Hydro Hydrophobic Sandwich (Val848, Ala866) Solvent Solvent Front (Asp1046) Ligand N,1-Dimethyl-1H-indazol-5-amine Ligand->Hinge H-Bond (N2 Acceptor) Ligand->Hydro Pi-Stacking Ligand->Solvent 5-NHMe Vector (Growth Point)

Caption: Figure 2: Pharmacophore map. The 5-NHMe group is the strategic vector for growing the fragment into a lead.

Quantitative Benchmarks

When analyzing your results, compare against these reference values for a "Good Binder" fragment:

MetricAcceptable RangeInterpretation
Docking Score -6.5 to -8.0 kcal/molScores weaker than -6.0 suggest the fragment is too small or mismatched.[1]
Ligand Efficiency (LE) > 0.3 kcal/mol/heavy atomHigh LE validates the scaffold quality despite low total energy.[2][3][4]
H-Bond Occupancy > 60% (during MD)Persistence of the N2...Cys919 bond is the pass/fail criterion.[2]
RMSF (Ligand) < 1.5 ÅHigh fluctuation indicates the fragment is "tumbling" in the pocket.[2][3][4]

Strategic Optimization (Growing the Hit)

The 5-(N-methylamino) group is your synthetic handle.[1][2] In silico, you should test "growing" the molecule from this nitrogen:

  • Amide Coupling: Model the addition of a benzamide or nicotinamide.[1][3][4]

  • Urea Linkage: Model a urea linker to a phenyl ring (classic Sorafenib/Regorafenib strategy).

  • Validation: Re-run the Docking -> MD pipeline. A successful growth should increase Binding Energy (MM-GBSA) to <-10.0 kcal/mol .[1][2][3]

References

  • BenchChem. (2025).[1][2][3][4] In Silico Modeling and Docking Studies of 6-Bromo-1H-indazole Analogs: A Technical Guide. Retrieved from

  • Manning, G., et al. (2002).[2][3][4] The protein kinase complement of the human genome. Science, 298(5600), 1912–1934.[2][3] Retrieved from [2]

  • Wu, B., et al. (2015).[2][3][4] Discovery of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines as potent PIM inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 775-780.[2] Retrieved from [2]

  • Protein Data Bank. (2012).[1][2][3][4] Crystal Structure of VEGFR2 with Axitinib (PDB: 4AGD). Retrieved from

  • Justia Patents. (2022).[1][2][3][4] Acetamido derivatives as DNA Polymerase Theta inhibitors. Patent Application. Retrieved from [2]

Sources

N,1-Dimethyl-1H-indazol-5-amine: A Privileged Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Fragments and the Promise of the Indazole Core

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds.[1][2] In contrast to traditional high-throughput screening (HTS) of large, complex molecules, FBDD begins with the identification of low-molecular-weight fragments that bind with low affinity but high efficiency to a biological target.[2][3] These simple starting points offer a more efficient exploration of chemical space and provide a clearer path for optimization into potent and drug-like candidates.[2][4]

Within the vast landscape of chemical fragments, the indazole scaffold has emerged as a "privileged structure" in medicinal chemistry.[5][6][7] Its unique bicyclic aromatic structure, comprised of a fused benzene and pyrazole ring, offers a versatile platform for creating compounds with a wide array of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[6][8] This guide focuses on a specific, yet highly promising indazole derivative: N,1-Dimethyl-1H-indazol-5-amine . We will explore its properties as a fragment, potential synthetic routes, and its application in a hypothetical FBDD workflow, providing a technical framework for its use in drug discovery programs.

Physicochemical Properties and "Rule of Three" Compliance

A successful fragment must possess specific physicochemical properties that ensure its suitability for screening and subsequent elaboration. The "Rule of Three" (Ro3) provides a widely accepted set of guidelines for fragment design.[1][2] Let's analyze N,1-Dimethyl-1H-indazol-5-amine in this context.

PropertyGuideline ("Rule of Three")N,1-Dimethyl-1H-indazol-5-amineCompliance
Molecular Weight (MW)< 300 Da161.21 g/mol [9]Yes
Hydrogen Bond Donors (HBD)≤ 31 (from the amine group)[10]Yes
Hydrogen Bond Acceptors (HBA)≤ 32 (from the pyrazole nitrogens)[10]Yes
Calculated LogP (cLogP)≤ 31.63[10]Yes

As the table demonstrates, N,1-Dimethyl-1H-indazol-5-amine is an excellent example of a Ro3-compliant fragment. Its low molecular weight and balanced hydrophilicity are crucial for achieving the high aqueous solubility required for biophysical screening methods, where high concentrations are often necessary to detect weak binding events.[1]

The Indazole Scaffold: A Hub for Biological Activity

The indazole ring system is a common feature in a number of approved drugs and clinical candidates.[6] Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, providing versatility in binding.

Several indazole-containing drugs highlight the therapeutic potential of this scaffold:

  • Pazopanib: A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[6]

  • Niraparib: A PARP inhibitor for the treatment of ovarian, fallopian tube, and peritoneal cancer.[6]

  • Entrectinib: An ALK inhibitor used to treat ROS1-positive non-small cell lung cancer and NTRK fusion-positive solid tumors.[6]

The success of these drugs underscores the value of the indazole core as a starting point for designing potent and selective inhibitors.

Synthesis of N,1-Dimethyl-1H-indazol-5-amine: A Proposed Route

A potential two-step synthesis is outlined below, starting from 3-methyl-6-nitro-1H-indazole:

Step 1: N-Methylation of 3-methyl-6-nitro-1H-indazole

The first step involves the methylation of the indazole nitrogen. This can be achieved using a methylating agent such as dimethyl carbonate in the presence of a base.

Protocol:

  • To a solution of 3-methyl-6-nitro-1H-indazole in an appropriate solvent (e.g., DMF), add a base such as triethylamine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[12]

  • Add dimethyl carbonate and heat the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into water to precipitate the product.

  • The crude product is collected by filtration and can be purified by column chromatography to yield 1,3-dimethyl-6-nitro-1H-indazole.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the corresponding amine. A standard method for this transformation is catalytic hydrogenation.

Protocol:

  • Dissolve 1,3-dimethyl-6-nitro-1H-indazole in a suitable solvent, such as ethanol.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • The reaction mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred until the reaction is complete (monitored by TLC).

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the final product, N,1-Dimethyl-1H-indazol-5-amine.

This proposed synthesis is based on a similar procedure reported for the synthesis of the isomeric 1,3-Dimethyl-1H-indazol-6-amine.[14][15]

Fragment-Based Drug Discovery Workflow: A Case Study with N,1-Dimethyl-1H-indazol-5-amine

The following section outlines a hypothetical FBDD workflow using N,1-Dimethyl-1H-indazol-5-amine as a starting fragment.

Fragment Library Design and Screening

N,1-Dimethyl-1H-indazol-5-amine would be included in a fragment library designed for diversity and Ro3 compliance.[4][16] This library would then be screened against a purified protein target of interest using sensitive biophysical techniques capable of detecting weak binding interactions. Common methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Detects changes in the chemical shifts of either the protein or the fragment upon binding.

  • Surface Plasmon Resonance (SPR): Measures changes in the refractive index at the surface of a sensor chip when a fragment binds to an immobilized target protein.

  • X-ray Crystallography: Provides high-resolution structural information of the fragment bound to the protein target, revealing the precise binding mode.

  • Differential Scanning Fluorimetry (DSF): Measures the thermal stability of a protein, which can change upon fragment binding.

Hit Validation and Characterization

Once a "hit" is identified, it is crucial to validate that the observed binding is specific and not an artifact. This involves confirming the identity and purity of the fragment and using orthogonal screening methods to verify the binding interaction. For N,1-Dimethyl-1H-indazol-5-amine, a positive hit from an NMR screen could be confirmed using SPR to determine the binding affinity (KD) and kinetics.

Structural Elucidation and "Growing" the Fragment

The power of FBDD lies in the structure-guided elaboration of the initial fragment hit.[17] X-ray crystallography is the gold standard for this step, as it provides a detailed 3D map of the fragment's binding site.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit to Lead A Fragment Library B Biophysical Screening (NMR, SPR, X-ray) A->B C Hit Validation B->C Identified Hit D Structural Biology (X-ray Crystallography) C->D E Structure-Guided Elaboration D->E F Lead Compound E->F

Assuming a crystal structure of the target protein in complex with N,1-Dimethyl-1H-indazol-5-amine is obtained, the amine group at the 5-position and the methyl group at the 3-position present clear vectors for chemical elaboration. Medicinal chemists can then design and synthesize new compounds that extend from these positions to pick up additional interactions with the protein, thereby increasing binding affinity and selectivity.

For example, the amine group could be acylated or used in reductive amination reactions to introduce new functionalities that can form hydrogen bonds or hydrophobic interactions with nearby amino acid residues in the binding pocket.

Conclusion: A Versatile Fragment with High Potential

N,1-Dimethyl-1H-indazol-5-amine represents a compelling starting point for fragment-based drug discovery campaigns. Its compliance with the "Rule of Three," coupled with the proven track record of the indazole scaffold in medicinal chemistry, makes it a high-potential fragment for a variety of biological targets. By leveraging modern biophysical screening techniques and structure-guided design, this seemingly simple molecule can serve as the foundation for the development of novel, potent, and selective therapeutics. The workflows and synthetic strategies outlined in this guide provide a technical framework for researchers to unlock the potential of this privileged fragment.

References

  • 6 ingredients for a successful fragment library - NanoTemper Technologies. (2020, January 17). Retrieved from [Link]

  • Fragment library design - Stanford Medicine. (n.d.). Retrieved from [Link]

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. (2022, January 7). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Fragment Libraries | ICCB-Longwood Screening Facility - Harvard University. (n.d.). Retrieved from [Link]

  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - Semantic Scholar. (2021, April 27). Retrieved from [Link]

  • N,N-DIMETHYL-3-((3-(1-NAPHTHYLSULFONYL)-1H-INDAZOL-5-YL)OXY)PROPAN-1-AMINE OXIDE - precisionFDA. (n.d.). Retrieved from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC. Retrieved from [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016, November 21). Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC. Retrieved from [Link]

  • Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. (2026, January 29). PMC. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26). MDPI. Retrieved from [Link]

  • Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors. (2017, December 15). PubMed. Retrieved from [Link]

  • CN103319410A - Synthesis method of indazole compound - Google Patents. (n.d.).
  • Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]

  • 1,3-Dimethyl-1H-indazol-6-amine | C9H11N3 | CID 19354457 - PubChem. (n.d.). Retrieved from [Link]

  • 1,3-Dimethyl-1H-indazol-6-amine. (n.d.). PMC. Retrieved from [Link]

  • (PDF) 1,3-Dimethyl-1H-indazol-6-amine. (n.d.). ResearchGate. Retrieved from [Link]

  • Fragment-Based Design, Synthesis, and Characterization of Aminoisoindole-Derived Furin Inhibitors. (2024, May 2). PubMed. Retrieved from [Link]

Sources

Pharmacophore Engineering and Cytotoxicity Profiling of N,1-Dimethyl-1H-indazol-5-amine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary oncology drug discovery, the rational design of small-molecule inhibitors relies heavily on versatile, structurally stable pharmacophores. N,1-Dimethyl-1H-indazol-5-amine (CAS: 1537885-15-6) has emerged as a critical intermediate in the synthesis of next-generation targeted therapeutics. This technical guide explores the chemical rationale behind this specific scaffold, details the mechanistic pathways of its derivatives (including kinase and DNA Polymerase Theta inhibition), and provides a self-validating experimental framework for assessing preliminary cytotoxicity in human cancer cell lines.

Chemical Rationale: The Indazole Scaffold in Targeted Therapy

The selection of N,1-Dimethyl-1H-indazol-5-amine as a foundational building block is driven by its dual functional advantages in medicinal chemistry:

  • Conformational Rigidity: The methylation at the N1 position eliminates annular tautomerism. By locking the indazole core into a single, predictable conformation, researchers can ensure consistent, high-affinity hydrogen-bonding interactions within the highly conserved ATP-binding pockets of target enzymes[1].

  • Nucleophilic Versatility: The secondary amine at the C5 position serves as an ideal nucleophilic anchor. This facilitates the modular synthesis of complex hybrid molecules, such as indazol-pyrimidine hybrids and acetamido derivatives, through nucleophilic substitution reactions[1],[2].

Mechanistic Pathways of Cytotoxicity

Derivatives synthesized from N,1-Dimethyl-1H-indazol-5-amine exhibit potent anti-proliferative activity through two primary mechanisms:

  • Kinase Inhibition: Indazol-pyrimidine hybrids act as ATP-competitive inhibitors. By occupying the ATP-binding site of receptor tyrosine kinases (e.g., c-Kit), these compounds disrupt downstream proliferative signaling cascades, ultimately triggering apoptosis in breast (MCF-7), lung (A549), and colorectal (Caco-2) cancer cell lines[1],[2].

  • DNA Polymerase Theta (Polθ) Inhibition: Recent advancements utilize the N,1-Dimethyl-1H-indazol-5-amine scaffold to synthesize acetamido derivatives that inhibit Polθ. This pathway is particularly critical for treating homologous recombination (HR) deficient cancers (such as BRCA-mutated breast and ovarian cancers) that have developed resistance to PARP inhibitors[3].

Mechanism A N,1-Dimethyl-1H-indazol-5-amine Hybrid Compounds B Target Inhibition (Kinases / Polθ) A->B ATP-competitive binding C DNA Damage & Signaling Arrest B->C Disrupted repair/proliferation D Apoptosis in Cancer Cells C->D Caspase activation

Fig 1. Mechanistic pathway of indazole-derived compounds inducing apoptosis.

Experimental Methodology: Self-Validating Cytotoxicity Screening

To evaluate the preliminary cytotoxicity of novel indazole derivatives, a rigorously controlled 3-(4,5-Dimethylthiazol-2-Yl)-2,5-diphenyltetrazolium bromide (MTT) assay is employed. This protocol is designed as a self-validating system to ensure data trustworthiness.

Step-by-Step MTT Assay Protocol

1. Cell Seeding & Incubation:

  • Action: Plate MCF-7, A549, and Caco-2 cells in 96-well plates at a density of 1.2–1.8 × 10^4 cells per well[1].

  • Causality: Incubating for 24 hours allows cells to reach ~75% confluency. This ensures the population is in the exponential (log) growth phase, where metabolic activity is maximal, rendering them highly sensitive to anti-proliferative agents.

2. Compound Treatment & Control Implementation:

  • Action: Expose cells to serial dilutions of the synthesized indazole derivatives for 48 hours.

  • Self-Validation (Controls):

    • Positive Control: Treat a subset of wells with a standard chemotherapeutic agent (e.g., Staurosporine or 5-fluorouracil) to validate the assay's sensitivity[1],[4].

    • Vehicle Control: Treat with the maximum concentration of DMSO used for compound dilution (<0.1%) to prove cytotoxicity is driven by the pharmacophore, not the solvent.

    • Blank Control: Media plus MTT reagent without cells to establish a baseline for background absorbance subtraction.

3. MTT Reagent Addition:

  • Action: Add MTT solution and incubate for 4 hours.

  • Causality: The yellow tetrazolium salt is reduced to insoluble purple formazan crystals exclusively by mitochondrial succinate dehydrogenase in living cells. This biochemical reaction provides a direct, quantifiable proxy for cell viability[1].

4. Solubilization & Spectrophotometric Readout:

  • Action: Aspirate media, add DMSO to solubilize the formazan, and read absorbance at 570 nm.

  • Causality: The optical density (OD) is directly proportional to the number of metabolically active cells, allowing for the precise calculation of the half-maximal inhibitory concentration (IC50).

Workflow S1 Scaffold Synthesis S2 Cell Culture (Log Phase) S1->S2 S3 Compound Treatment S2->S3 S4 MTT Addition (Metabolic Reduction) S3->S4 S5 Absorbance Readout (570nm) S4->S5

Fig 2. Self-validating high-throughput MTT cytotoxicity screening workflow.

Quantitative Cytotoxicity Profiling

The structural rigidification and targeted binding capabilities of indazole derivatives translate into significant in vitro efficacy. The table below summarizes the cytotoxic potential of a highly active indazol-pyrimidine hybrid (Compound 5f, derived from the indazol-5-amine scaffold) compared to the reference drug Staurosporine across three distinct human cancer cell lines[1],[2].

Cell LineCancer TypeIndazole Derivative (Compound 5f) IC50 (µM)Reference (Staurosporine) IC50 (µM)Efficacy Gain
MCF-7 Breast Adenocarcinoma1.8588.029~4.3x more potent
A549 Lung Carcinoma3.6287.354~2.0x more potent
Caco-2 Colorectal Adenocarcinoma1.0564.202~4.0x more potent

Note: Lower IC50 values indicate higher cytotoxic potency. Data demonstrates that optimizing the indazole scaffold yields compounds that significantly outperform standard reference drugs in vitro.

Conclusion

The N,1-Dimethyl-1H-indazol-5-amine scaffold represents a highly tunable and stable pharmacophore in modern drug design. Whether utilized to synthesize ATP-competitive kinase inhibitors or novel Polθ inhibitors for PARP-resistant tumors, its derivatives consistently demonstrate potent cytotoxicity against aggressive cancer cell lines. By adhering to self-validating screening protocols, researchers can confidently translate these preliminary in vitro findings into advanced preclinical development.

References

  • Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines.National Institutes of Health (NIH) / PMC.
  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies.MDPI.
  • Design, Synthesis, and Evaluation of EA-Sulfonamides and Indazole-Sulfonamides as Promising Anticancer Agents.MDPI.
  • Acetamido Derivatives as DNA Polymerase Theta Inhibitors.Justia Patents.

Sources

Methodological & Application

Application Note: High-Yield Synthesis of N,1-Dimethyl-1H-indazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-precision technical guide for the synthesis of N,1-Dimethyl-1H-indazol-5-amine . It prioritizes regiochemical purity and controlled functionalization, addressing the two primary challenges in indazole chemistry: N1 vs. N2 tautomeric selectivity and mono- vs. di-methylation of the exocyclic amine .

Executive Summary

The 5-aminoindazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Axitinib, Linifanib). The synthesis of the specific derivative N,1-Dimethyl-1H-indazol-5-amine presents two critical process hurdles:

  • Regiocontrol: Alkylation of the indazole ring typically yields a mixture of thermodynamically stable (N1) and kinetically favored (N2) isomers.

  • Amine Selectivity: Direct methylation of the primary amine often leads to over-alkylation (dimethylation), necessitating a protection-deprotection strategy for high-purity applications.

This guide details a "Purity-First" synthetic route utilizing a Boc-protection strategy to guarantee mono-methylation, coupled with an optimized N1-alkylation protocol.

Retrosynthetic Logic & Pathway

The synthesis is disconnected into three modular phases. The strategy relies on establishing the N1-methyl core before manipulating the sensitive aniline functionality.

SynthesisPathway SM 5-Nitroindazole (Starting Material) Step1 Step 1: Regioselective N-Methylation SM->Step1 MeI, NaH, THF Inter1 1-Methyl-5-nitroindazole (Isolate N1 Isomer) Step1->Inter1 >95:5 N1:N2 Step2 Step 2: Pd/C Catalytic Reduction Inter1->Step2 H2, MeOH Inter2 1-Methyl-1H-indazol-5-amine (Primary Amine) Step2->Inter2 Quant. Step3 Step 3: Boc-Protection & Methylation Inter2->Step3 1. Boc2O 2. MeI, NaH 3. TFA Final N,1-Dimethyl-1H-indazol-5-amine (Target) Step3->Final High Purity

Caption: Modular synthetic workflow prioritizing N1-regioselectivity and controlled amine functionalization.

Detailed Experimental Protocols

Phase 1: Regioselective Synthesis of 1-Methyl-5-nitroindazole

Objective: Maximize N1-isomer formation and remove N2-isomer impurities.

  • Mechanism: The indazole anion is an ambident nucleophile. Using Sodium Hydride (NaH) in THF favors the thermodynamic N1-product due to chelation and steric factors, unlike K₂CO₃/DMF which often yields higher N2 mixtures [1].

Protocol:

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Deprotonation: Charge 5-nitroindazole (10.0 g, 61.3 mmol) and anhydrous THF (150 mL). Cool to 0°C.[1][2]

  • Base Addition: Add NaH (60% in oil, 2.7 g, 67.4 mmol, 1.1 eq) portion-wise over 20 mins. Caution: H₂ gas evolution. Stir at 0°C for 30 mins until gas evolution ceases and the anion forms (deep red/orange color).

  • Alkylation: Add Iodomethane (MeI) (4.2 mL, 67.4 mmol, 1.1 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Rf values: N1-isomer (0.45), N2-isomer (0.35).

  • Workup: Quench with sat. NH₄Cl (50 mL). Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol or perform flash chromatography (Gradient: 10-40% EtOAc in Hexanes).

    • Yield: ~85% (isolated N1 isomer).

QC Check (¹H NMR - DMSO-d₆):

  • N1-Methyl: Singlet at ~4.15 ppm .

  • N2-Methyl: Singlet at ~4.25 ppm (typically downfield).

  • C3-H: N1 isomer (~8.2 ppm) vs N2 isomer (~8.8 ppm). The N2 isomer C3-H is significantly deshielded.

Phase 2: Reduction to 1-Methyl-1H-indazol-5-amine

Objective: Clean reduction of the nitro group without over-reduction of the aromatic ring.

Protocol:

  • Setup: Hydrogenation vessel (Parr shaker or balloon flask).

  • Mixture: Dissolve 1-methyl-5-nitroindazole (5.0 g) in MeOH (100 mL).

  • Catalyst: Add 10% Pd/C (500 mg, 10 wt% loading).

  • Reaction: Purge with H₂ (3 cycles). Stir under H₂ atmosphere (balloon or 30 psi) for 4-6 hours at RT.

  • Workup: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH. Concentrate filtrate.[1]

  • Result: Off-white solid. Used directly in the next step.

    • Yield: Quantitative (>98%).

Phase 3: "Purity-First" Monomethylation (Boc Strategy)

Objective: Synthesize the secondary amine without forming the dimethyl tertiary amine impurity. Note: Direct alkylation or reductive amination often leads to ~10-15% dimethyl impurity, which is difficult to separate.

Protocol: Step 3A: Boc Protection

  • Dissolve amine (4.0 g, 27.2 mmol) in THF (80 mL).

  • Add Boc₂O (6.5 g, 29.9 mmol) and TEA (4.1 mL). Reflux for 4 hours.

  • Concentrate and wash with Hexanes to isolate tert-butyl (1-methyl-1H-indazol-5-yl)carbamate .

Step 3B: N-Methylation of Carbamate

  • Dissolve Boc-intermediate in anhydrous DMF (40 mL). Cool to 0°C.[1][2]

  • Add NaH (60%, 1.2 eq). Stir 30 mins.

  • Add MeI (1.5 eq).[2] Stir at RT for 2 hours.

  • Quench with water, extract with EtOAc.[1] The product is tert-butyl methyl(1-methyl-1H-indazol-5-yl)carbamate .

Step 3C: Deprotection

  • Dissolve methylated carbamate in DCM (20 mL).

  • Add TFA (10 mL) or 4M HCl in Dioxane. Stir 2 hours at RT.

  • Concentrate.[1][2][3][4][5] Basify with sat. NaHCO₃ to pH 8. Extract with DCM.[2][6]

  • Final Purification: Flash chromatography (DCM/MeOH 95:5).

Analytical Data & Specifications

ParameterSpecificationMethod
Appearance Pale yellow to off-white solidVisual
Purity > 98.5%HPLC (254 nm)
MS (ESI+) [M+H]+ = 176.1LC-MS
¹H NMR (DMSO-d₆) δ 7.85 (s, 1H, H3), 6.80 (dd, 1H, H6), 6.75 (d, 1H, H4), 5.60 (q, 1H, NH), 3.95 (s, 3H, N1-Me), 2.75 (d, 3H, NH-Me).400 MHz NMR

Key Diagnostic Signals:

  • N1-Me: Sharp singlet at ~3.95 - 4.00 ppm.

  • NH-Me: Doublet at ~2.75 ppm (collapses to singlet on D₂O shake).

  • Absence of NMe₂: No singlet at ~2.90 ppm (6H).

Troubleshooting & Optimization (Expert Insights)

IssueRoot CauseCorrective Action
High N2-Isomer Ratio Solvent polarity too high (stabilizes N2 transition state).Switch from DMF to THF . Ensure reaction temperature is kept low (0°C) during NaH addition [2].
Dimethylation Impurity Over-alkylation during Step 3B or use of reductive amination.Adhere to the Boc-route . If using reductive amination (Formaldehyde/NaBH₄), use Benzotriazole as a trapping agent before reduction.
Low Yield in Step 3B Incomplete deprotonation of the Boc-amide.Use DMF as solvent (essential for NaH activity on amides) and ensure reagents are anhydrous.[2]

Alternative "Process-Scale" Route (Buchwald-Hartwig)

For large-scale (>100g) batches where step count is critical, a direct coupling approach is recommended.

  • Starting Material: 5-Bromo-1-methyl-1H-indazole.

  • Reagents: Methylamine (2M in THF), Pd₂(dba)₃ (1 mol%), Xantphos (2 mol%), Cs₂CO₃, Toluene, 100°C.

  • Advantage: Convergent, 1-step from bromo-precursor.

  • Disadvantage: Higher catalyst cost; requires removal of Pd residuals.

References

  • Regioselectivity in Indazole Alkylation

    • L. Gavara et al., "Regioselective synthesis of N1-alkylindazoles," Tetrahedron, vol. 67, no. 8, pp. 1633-1639, 2011.

  • Monomethylation Strategies

    • D. H. R.[7][8] Barton et al., "Selective N-methylation of aromatic amines," J. Chem. Soc., Perkin Trans. 1, 1994.

  • Indazole Pharmacophores

    • A. Zhang et al., "Indazole-based kinase inhibitors," J. Med. Chem., vol. 58, no. 15, 2015.

  • Process Chemistry (Boc Route): Organic Process Research & Development (OPRD), "Scalable synthesis of mono-N-alkylated anilines via Boc-protection," Vol 12, Issue 4.

Sources

Technical Note: Establishing a Robust Kinase Inhibition Assay for N,1-Dimethyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide for Researchers

Abstract

The indazole heterocyclic scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to bind to the ATP-binding site of a wide array of protein kinases.[1][2] Consequently, indazole derivatives are extensively investigated as targeted therapeutic agents, particularly in oncology.[1][3] N,1-Dimethyl-1H-indazol-5-amine belongs to this critical class of compounds. This document provides a comprehensive framework for researchers to develop and execute robust biochemical assays to characterize its kinase inhibitory activity. While the specific kinase targets for this particular molecule require empirical determination, this guide presents detailed, adaptable protocols for two industry-standard, non-radioactive assay platforms: a luminescence-based ADP-quantification assay and a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. We will delve into the principles of assay selection, optimization of critical parameters, and best practices for data analysis to empower researchers in the accurate determination of inhibitory potency (IC₅₀).

Introduction: The Scientific Rationale

Protein kinases are fundamental regulators of nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4][5] They function by catalyzing the transfer of a phosphate group from ATP to a substrate protein, a process that generates ADP as a byproduct.[6] The development of small molecule inhibitors that target the ATP-binding pocket of specific kinases is a validated and highly successful strategy in drug discovery.[7]

The indazole core of N,1-Dimethyl-1H-indazol-5-amine is a well-established pharmacophore for kinase inhibition, with derivatives showing activity against diverse targets such as Pim kinases, VEGFR-2, and components of the PI3K/AKT/mTOR signaling pathway.[1][8][9] The first essential step in characterizing a novel indazole compound is to determine its activity and selectivity against its intended kinase target(s). This is achieved through in vitro biochemical assays that precisely measure the inhibition of kinase-catalyzed phosphorylation.[7]

The choice of assay technology is critical and depends on factors such as the specific kinase-substrate pair, required throughput, and available instrumentation. Modern drug discovery predominantly relies on homogeneous ("mix-and-read") assay formats that are amenable to high-throughput screening (HTS) and avoid the safety and disposal concerns of traditional radiometric methods.[10][11] This guide will focus on two such gold-standard technologies.

Foundational Principles of Kinase Assays

A successful kinase inhibition assay hinges on accurately quantifying either the consumption of a substrate (ATP) or the formation of a product (phosphorylated substrate or ADP).[5] The workflow for inhibitor characterization is a multi-stage process.

G cluster_0 Phase 1: Target Identification & Assay Development cluster_1 Phase 2: Potency & Selectivity Profiling Target Identify Putative Kinase Target(s) AssaySelect Select Assay Platform (e.g., Luminescence, TR-FRET) Target->AssaySelect Based on literature, protein availability Optimization Optimize Assay Conditions (Enzyme, Substrate, ATP Conc.) AssaySelect->Optimization Determine linear reaction range DoseResponse Perform Dose-Response (IC50 Determination) Optimization->DoseResponse Use validated assay conditions Selectivity Screen Against Kinase Panel (Selectivity Profiling) DoseResponse->Selectivity Confirm on-target potency Orthogonal Validate Hits with Orthogonal Assay Selectivity->Orthogonal Characterize off-target effects SAR Lead Optimization Orthogonal->SAR Guide Structure-Activity Relationship (SAR)

Caption: General workflow for kinase inhibitor characterization.

Critical Parameter: ATP Concentration

For ATP-competitive inhibitors like most indazole derivatives, the measured IC₅₀ value is highly dependent on the ATP concentration in the assay. It is crucial to perform the assay at an ATP concentration that is at or near the Michaelis-Menten constant (Kₘ) for the specific kinase.[12] This ensures that the determined IC₅₀ value is a meaningful measure of the compound's potency and allows for more accurate comparison across different studies. Performing assays at physiologically relevant ATP concentrations (e.g., 1 mM) can provide data that is more predictive of cellular activity.[13]

The Importance of Controls

Every assay plate must include controls to ensure data integrity and for proper normalization:

  • Positive Control (100% Activity): Kinase reaction including the vehicle (typically DMSO) but no inhibitor.[14]

  • Negative Control (0% Activity): Reaction mixture without the kinase enzyme, or with a known potent inhibitor, to define the background signal.

Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™ Principle)

This method quantifies kinase activity by measuring the amount of ADP produced.[15] The luminescent signal is directly proportional to kinase activity, making it an intuitive and highly sensitive platform.[6][14]

Assay Principle

The ADP-Glo™ assay is a two-step process. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the enzymatic reaction and deplete all remaining ATP. Second, the Kinase Detection Reagent is added, which converts the ADP produced into ATP, and then uses this newly synthesized ATP in a luciferase/luciferin reaction to generate a stable, "glow-type" luminescent signal.[15]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation ATP ATP P_Substrate Phospho-Substrate + ADP + remaining ATP Substrate Substrate Kinase Kinase + Inhibitor ADP_Glo_Reagent Add ADP-Glo™ Reagent P_Substrate->ADP_Glo_Reagent ADP_Only ADP only ADP_Glo_Reagent->ADP_Only Terminates reaction, depletes ATP Detection_Reagent Add Detection Reagent ADP_Only->Detection_Reagent Light Luminescent Signal Detection_Reagent->Light Converts ADP to ATP, Luciferase reaction

Caption: Principle of the ADP-Glo™ luminescence kinase assay.

Materials
  • N,1-Dimethyl-1H-indazol-5-amine (stock dissolved in 100% DMSO)

  • Recombinant active kinase of interest

  • Kinase-specific substrate (e.g., a peptide or protein like Myelin Basic Protein)

  • Adenosine 5'-triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (Promega Corp. or equivalent)[15]

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, with DTT added fresh)

  • White, opaque 96-well or 384-well assay plates

  • Plate reader capable of luminescence detection

Step-by-Step Protocol
  • Compound Preparation: Prepare a serial dilution of N,1-Dimethyl-1H-indazol-5-amine in 100% DMSO. A common approach is a 10-point, 3-fold dilution series, starting from a high concentration (e.g., 1 mM).[16]

  • Assay Plate Setup (384-well format):

    • Add 1 µL of each compound dilution or DMSO vehicle control to the appropriate wells of the assay plate.[16]

  • Kinase/Substrate Master Mix: Prepare a master mix containing the kinase buffer, recombinant kinase enzyme, and the chosen substrate. The final concentrations must be optimized based on prior enzyme titration and substrate Kₘ determination experiments.[14]

    • Add 5 µL of the Kinase/Substrate Master Mix to each well.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.[14]

  • Initiate Kinase Reaction: Prepare an ATP solution in kinase buffer at 2x the desired final concentration (e.g., if final is 100 µM, prepare a 200 µM solution).

    • Add 5 µL of the ATP solution to each well to start the reaction.[16]

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). This incubation time must be within the linear range of the kinase reaction, determined during assay development.[16]

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.[15]

  • Signal Generation and Detection:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[15]

    • Measure luminescence using a plate reader.

Data Analysis
  • Subtract the average signal from the negative control (no enzyme) wells from all other wells.

  • Normalize the data by setting the average signal from the positive control (DMSO only) wells to 100% activity.

  • Calculate the percent inhibition for each compound concentration.

  • Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.[16]

ParameterDescription
RLU Relative Light Units (raw output from reader)
% Activity ((RLU_sample - RLU_neg_ctrl) / (RLU_pos_ctrl - RLU_neg_ctrl)) * 100
% Inhibition 100 - % Activity
IC₅₀ Concentration of inhibitor yielding 50% inhibition

Protocol 2: Homogeneous Time-Resolved FRET (HTRF®) Assay

This technology combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved measurement, resulting in a highly robust assay with low background interference.[4] It directly measures the phosphorylated product.

Assay Principle

The HTRF® KinEASE™ assay uses a biotinylated substrate. After the kinase reaction, a detection mix is added containing a europium (Eu³⁺) cryptate-labeled anti-phospho-residue antibody (donor) and streptavidin-XL665 (acceptor). If the substrate is phosphorylated, the antibody binds to it. The streptavidin-XL665 binds to the biotin tag, bringing the donor and acceptor fluorophores into close proximity. Excitation of the europium donor leads to energy transfer to the acceptor, which then emits a specific signal at 665 nm. The ratio of the acceptor to donor emission is proportional to the amount of phosphorylated product.[17][18]

G cluster_0 Kinase Reaction cluster_1 Detection cluster_2 Signal (FRET) Kinase Kinase + Inhibitor Product Biotin-Substrate-PO4 Kinase->Product Phosphorylates ATP ATP Substrate Biotin-Substrate FRET Excitation (320nm) -> Eu Donor -> FRET -> XL665 Acceptor -> Emission (665nm) Ab Eu-Antibody Ab->Product Binds PO4 SA SA-XL665 SA->Product Binds Biotin

Caption: Principle of the HTRF® KinEASE™ assay.

Materials
  • N,1-Dimethyl-1H-indazol-5-amine (stock dissolved in 100% DMSO)

  • Recombinant active kinase of interest

  • HTRF® KinEASE™ kit (Revvity) containing a universal biotinylated peptide substrate (e.g., STK or TK substrate), Eu³⁺-cryptate labeled antibody, and Streptavidin-XL665.[18]

  • Adenosine 5'-triphosphate (ATP)

  • Low-volume, white or black 384-well assay plates

  • HTRF®-compatible plate reader

Step-by-Step Protocol
  • Compound Preparation: Prepare a serial dilution of N,1-Dimethyl-1H-indazol-5-amine in the provided enzymatic buffer containing the appropriate final DMSO concentration (e.g., 1%).

  • Assay Plate Setup (20 µL final volume):

    • Add 5 µL of the compound dilutions or vehicle control to the appropriate wells.

    • Add 5 µL of a 4x concentrated solution of the kinase in enzymatic buffer.

    • Add 5 µL of a 4x concentrated solution of the biotinylated substrate in enzymatic buffer.

  • Initiate Kinase Reaction:

    • Prepare a 4x concentrated ATP solution in enzymatic buffer.

    • Add 5 µL of the ATP solution to each well to start the reaction.[17]

    • Seal the plate and incubate at room temperature for the optimized duration (e.g., 10-60 minutes).[17]

  • Detection:

    • Prepare the detection mix according to the kit manufacturer's instructions by combining the Eu-antibody and SA-XL665 in the supplied detection buffer (which contains EDTA to stop the kinase reaction).[17][18]

    • Add 10 µL of the premixed detection reagents to each well.

    • Seal the plate and incubate for 60 minutes at room temperature.[17]

  • Read Plate: Measure the fluorescence emission at 665 nm (acceptor) and 620 nm (donor) on an HTRF-compatible plate reader.

Data Analysis
  • Calculate the HTRF ratio for each well: (Emission_665nm / Emission_620nm) * 10,000.[17]

  • Normalize the data using the positive (DMSO) and negative (no enzyme) controls, as described in section 3.4.

  • Plot the percent inhibition versus the log of inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.

Conclusion and Best Practices

This guide provides two robust, industry-standard protocols for characterizing the inhibitory activity of N,1-Dimethyl-1H-indazol-5-amine against a chosen kinase target. The key to success is rigorous assay development and validation before screening.[7] It is imperative to determine the linear range of the kinase reaction and to use an appropriate ATP concentration to generate meaningful potency data.[12][14]

For comprehensive characterization, it is highly recommended to confirm hits using an orthogonal assay—one that relies on a different detection principle—to rule out artifacts and false positives.[12] Furthermore, to understand the compound's specificity, profiling against a broad panel of kinases is a critical step in the drug discovery process to identify potential off-target effects and guide the development of more selective inhibitors.[19]

References

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience. Retrieved March 7, 2026, from [Link]

  • HTRF ® Kinase Assay Protocol | Download Table. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Lonza's PKLight protein kinase assay on the PHERAstar FS plate reader. (n.d.). BMG Labtech. Retrieved March 7, 2026, from [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024, June 11). YouTube. Retrieved March 7, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved March 7, 2026, from [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved March 7, 2026, from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved March 7, 2026, from [Link]

  • A high-throughput radiometric kinase assay - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Biochemical kinase assay to improve potency and selectivity. (n.d.). Domainex. Retrieved March 7, 2026, from [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved March 7, 2026, from [Link]

  • Radiometric Filter Binding Assay. (n.d.). Reaction Biology. Retrieved March 7, 2026, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (2015, February 15). ScienceDirect. Retrieved March 7, 2026, from [Link]

  • 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. (2023, February 8). PubMed. Retrieved March 7, 2026, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC. (2023, May 12). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • 6 - RSC Medicinal Chemistry. (2023, November 28). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016, November 21). OMICS International. Retrieved March 7, 2026, from [Link]

Sources

Application Note: In Vivo Experimental Design for N,1-Dimethyl-1H-indazol-5-amine Derivatives in Oncology Mouse Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Application Area: Preclinical Oncology, Pharmacokinetics, and Synthetic Lethality

Scientific Rationale & Mechanism of Action

N,1-Dimethyl-1H-indazol-5-amine (CAS: 1537885-15-6) serves as a critical pharmacophore and synthetic intermediate in the development of highly targeted small-molecule inhibitors[1]. Most notably, compounds derived from this indazole-amine scaffold have been successfully developed as potent inhibitors of DNA Polymerase Theta (Polθ) [2].

Causality & Rationale: Why target Polθ? In healthy cells, DNA double-strand breaks (DSBs) are primarily repaired by high-fidelity Homologous Recombination (HR). However, in HR-deficient malignancies—such as breast and ovarian cancers harboring BRCA1/2 mutations—tumor cells become dangerously reliant on a backup repair mechanism known as Microhomology-Mediated End Joining (MMEJ)[2]. Polθ is the essential enzyme driving MMEJ. By administering an N,1-dimethyl-1H-indazol-5-amine-derived Polθ inhibitor, we block this compensatory pathway, forcing the tumor cells into a state of catastrophic DNA damage and apoptosis. This paradigm of synthetic lethality mirrors the clinical success of PARP inhibitors but offers a novel mechanism to overcome acquired resistance[2].

SyntheticLethality DSB DNA Double-Strand Break HR Homologous Recombination (BRCA Deficient) DSB->HR Blocked MMEJ MMEJ Pathway (Polθ Dependent) DSB->MMEJ Compensatory Death Synthetic Lethality (Tumor Cell Death) HR->Death Unrepaired DNA MMEJ->Death Repair Failure NDIA N,1-Dimethyl-1H-indazol-5-amine Derived Polθ Inhibitor NDIA->MMEJ Inhibits

Mechanism of Action: Synthetic lethality via Polθ inhibition in HR-deficient tumor cells.

Self-Validating Experimental Workflow

To ensure high scientific integrity, this in vivo experimental design is structured as a self-validating system . This means each phase of the study contains internal checkpoints that must be statistically satisfied before progressing to the next phase, preventing the waste of animal lives and resources.

InVivoWorkflow PK Phase 1: PK Profiling (LC-MS/MS) MTD Phase 2: MTD Determination (Toxicity) PK->MTD Efficacy Phase 3: Xenograft Efficacy (Tumor Volume) MTD->Efficacy PD Phase 4: PD & Biomarkers (γH2AX IHC) Efficacy->PD

Self-validating in vivo experimental workflow for evaluating indazole-derived inhibitors.

Step-by-Step In Vivo Protocols

Protocol A: Formulation and Pharmacokinetics (PK)

Causality & Rationale: Indazole-amines and their derivatives often possess lipophilic characteristics that complicate aqueous solubility[3]. Administering a poorly formulated suspension will result in erratic gastrointestinal absorption, confounding efficacy data. A co-solvent approach ensures the compound remains in solution in the bloodstream.

Methodology:

  • Formulation: Dissolve the N,1-dimethyl-1H-indazol-5-amine derivative in 10% DMSO. Sequentially add 40% PEG300, 5% Tween-80, and 45% sterile saline. Vortex continuously until optically clear.

  • Dosing: Administer to female CD-1 mice (n=3 per route) via Intravenous (IV) injection (2 mg/kg) and Per Os (PO) oral gavage (10 mg/kg).

  • Sampling: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Extract plasma and quantify compound concentration using LC-MS/MS.

Self-Validation Checkpoint: The PK profile must demonstrate an oral bioavailability (F%) of >20%, and the plasma concentration must remain above the in vitro IC50 for at least 8 hours. If these metrics fail, the formulation must be optimized before proceeding to efficacy models.

Protocol B: BRCA-Deficient Xenograft Establishment

Causality & Rationale: To definitively prove synthetic lethality, the test article must be evaluated in an HR-deficient environment[2]. MDA-MB-436 is a well-characterized human breast cancer cell line harboring a deleterious BRCA1 mutation. NOD/SCID mice are utilized to prevent immune-mediated rejection of the human xenograft.

Methodology:

  • Cell Preparation: Culture MDA-MB-436 cells in DMEM + 10% FBS. Harvest at 80% confluency. Resuspend at a concentration of

    
     cells/mL in a 1:1 mixture of cold PBS and Matrigel (to enhance localized engraftment).
    
  • Implantation: Inject 100 µL (

    
     cells) subcutaneously into the right flank of 6-8 week-old female NOD/SCID mice.
    
  • Monitoring: Measure tumors bi-weekly using digital calipers. Calculate volume using the formula:

    
    .
    

Self-Validation Checkpoint: Randomization into treatment groups must only occur when tumors reach a uniform volume of 100–150 mm³. Mice with tumors outside this range are excluded to ensure baseline statistical parity.

Protocol C: Efficacy and Pharmacodynamics (PD)

Causality & Rationale: Tumor shrinkage alone does not confirm the mechanism of action. To prove that the indazole-derivative is inhibiting Polθ and causing unresolved DNA double-strand breaks, we must quantify the accumulation of γH2AX (phosphorylated histone H2AX), a direct biomarker of DNA damage.

Methodology:

  • Dosing Schedule: Randomize mice (n=8/group) into Vehicle, Positive Control (Olaparib, 50 mg/kg), Low Dose Test Article (10 mg/kg), and High Dose Test Article (30 mg/kg). Dose PO daily (QD) for 28 days.

  • In-Life Measurements: Record tumor volumes and body weights three times per week.

  • Endpoint Collection: At day 28, euthanize mice 4 hours post-final dose. Snap-freeze half of the tumor for LC-MS/MS (intratumoral PK) and fix the other half in 10% neutral buffered formalin.

  • IHC Staining: Perform immunohistochemistry on formalin-fixed paraffin-embedded (FFPE) tumor sections using an anti-γH2AX primary antibody.

Self-Validation Checkpoint: The Vehicle control group must exhibit exponential tumor growth. The Positive Control (Olaparib) must demonstrate statistically significant Tumor Growth Inhibition (TGI). If the vehicle tumors regress or stall, the entire study is invalidated due to spontaneous model failure.

Quantitative Data Presentation

The following table summarizes the anticipated quantitative outcomes of a successful efficacy and PD study, demonstrating dose-dependent synthetic lethality and target engagement.

Treatment GroupDose (mg/kg)Route & ScheduleTumor Growth Inhibition (%TGI)γH2AX Positive Cells (%)Body Weight Change (%)
Vehicle Control 0PO, QD x 280% (Baseline)< 5%+2.1%
PARP Inhibitor (Control) 50PO, QD x 2845%35%-4.5%
NDIA-Derivative (Low) 10PO, QD x 2838%28%+1.0%
NDIA-Derivative (High) 30PO, QD x 2872%65%-2.3%
Combination (NDIA + PARPi) 10 + 50PO, QD x 2894%88%-8.7%

Note: %TGI is calculated on Day 28 relative to the vehicle control. γH2AX positivity indicates the percentage of tumor cell nuclei exhibiting intense staining for DNA double-strand breaks.

References

  • acetamido derivatives as dna polymerase theta inhibitors - Justia P
  • ORGANOPHOSPHORUS-CATALYZED REDUCTIVE FUNCTIONALIZATION OF NITROCOMPOUNDS VIA P(III)/P(V) REDOX COUPLE Massachusetts Institute of Technology (MIT DSpace)
  • 50593-24-3 | 1-Methyl-1H-indazol-5-amine | BLD Pharm BLDPharm.com

Sources

Troubleshooting & Optimization

Purification of N,1-Dimethyl-1H-indazol-5-amine using column chromatography.

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the purification of N,1-Dimethyl-1H-indazol-5-amine . It is designed for researchers encountering resolution issues, low recovery, or peak tailing during flash column chromatography.

Case ID: IND-PUR-05 Molecule Class: Amino-Indazole (Basic Heterocycle) Primary Challenge: Silanol interaction (Streaking) & Regioisomer separation (N1 vs N2)

Part 1: Method Development & Optimization

Q: What is the optimal stationary phase and solvent system for this compound?

A: For N,1-Dimethyl-1H-indazol-5-amine, standard irregular silica gel (40–63 µm) is effective, provided the mobile phase is modified to suppress silanol activity.

  • Mobile Phase A (Non-polar): Dichloromethane (DCM) or Hexanes (if the compound is sufficiently lipophilic).

  • Mobile Phase B (Polar): Methanol (MeOH) or Ethyl Acetate (EtOAc).

  • The Critical Modifier: You must add a basic modifier to prevent peak tailing.

    • Recommendation: 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

      
      ) in the mobile phase.
      

Why? The secondary amine at position 5 and the indazole nitrogen (N2) act as Lewis bases. They hydrogen-bond strongly with the acidic silanol groups (


) on the silica surface. This non-specific interaction causes "streaking" (band broadening), which ruins resolution and co-elutes impurities [1, 4].
Q: How do I separate the N1-methyl product from the N2-methyl impurity?

A: In the synthesis of N-methyl indazoles, the N2-isomer is a common byproduct (often kinetically favored), while the N1-isomer (your target) is thermodynamically favored.

  • Retention Behavior: The N1-isomer is typically less polar and elutes before the N2-isomer on silica gel.

  • Separation Strategy:

    • Gradient: Use a shallow gradient (e.g., 0%

      
       5% MeOH in DCM over 10 Column Volumes).
      
    • Identification: The N1-isomer usually has a higher

      
       (e.g., 0.4 vs 0.2 in 5% MeOH/DCM).
      
    • Confirmation: Isolate the top spot and verify via 2D-NOESY NMR (Correlation between N-Me and C7-H confirms N1; N-Me and C3-H confirms N2) [3, 5].

Part 2: Troubleshooting Guide (FAQs)

Issue 1: "The compound smears from the solvent front to the baseline."

Diagnosis: Uncapped silanol activity. Protocol Fix:

  • Pre-treat the Column: Flush the packed column with 3 Column Volumes (CV) of Hexane:EtOAc:TEA (80:19:1) . This neutralizes the silica before your sample even touches it.

  • Switch Modifier: If TEA fails, switch to Ammoniated Methanol .

    • Recipe: Mix 10 mL of 28%

      
       into 990 mL of MeOH. Use this as your "Solvent B" line.
      
Issue 2: "I see two spots touching each other. How do I improve resolution ( )?"

Diagnosis: Regioisomers (N1 vs N2) or starting material co-elution. Protocol Fix:

  • Change Selectivity: Switch from DCM/MeOH to Toluene/Acetone/TEA . Toluene provides

    
     interactions with the indazole ring, often separating isomers better than chlorinated solvents.
    
  • Decrease Loading: If using liquid loading, switch to Dry Loading (adsorb crude onto silica) to sharpen the injection band.

Issue 3: "My yield is low (<60%), but the TLC shows a clean spot."

Diagnosis: Irreversible adsorption (Chemisorption). Protocol Fix:

  • The "Flush" Step: After the main peak elutes, ramp the gradient to 20% MeOH in DCM with 5% TEA . Amines can bind permanently to active sites; the high base concentration displaces them.

  • Use Amine-Functionalized Silica: If the loss persists, switch to a bonded amine column (

    
    -Silica). This eliminates the need for mobile phase modifiers and prevents irreversible binding [6].
    

Part 3: Standard Operating Procedure (SOP)

Objective: Purification of 500 mg crude N,1-Dimethyl-1H-indazol-5-amine.

ParameterSpecification
Column Size 12 g or 24 g Silica Flash Cartridge
Flow Rate 25–30 mL/min
Solvent A Dichloromethane (DCM) + 1% Triethylamine (TEA)
Solvent B Methanol (MeOH) + 1% Triethylamine (TEA)
Detection UV at 254 nm (Aromatic) and 280 nm (Indazole specific)
Loading Dry load on Celite or Silica (Ratio 1:3 sample:sorbent)

Gradient Table:

Time (CV) % Solvent B Action
0–2 0% Equilibrate & Elute non-polars

| 2–12 | 0%


 5% | Target Elution Window (N1-Isomer)  |
| 12–15 | 5% 

10% | Elute N2-Isomer (Impurity) | | 15–18 | 20% | Column Flush |

Part 4: Decision Logic & Mechanism Visualization

The following diagrams illustrate the decision-making process for method development and the mechanism of isomer separation.

Figure 1: Purification Strategy Workflow

PurificationWorkflow Start Crude Reaction Mixture (N,1-Dimethyl-1H-indazol-5-amine) TLC Run TLC Analysis (DCM/MeOH 95:5) Start->TLC CheckStreak Does the spot streak? TLC->CheckStreak AddBase Add 1% TEA or NH4OH to Mobile Phase CheckStreak->AddBase Yes (Tailing) CheckSep Is N1/N2 Separation > 0.2 Rf? CheckStreak->CheckSep No (Clean Spot) AddBase->CheckSep StandardFlash Proceed to Flash: DCM/MeOH Gradient CheckSep->StandardFlash Yes AltSolvent Switch Solvent System: Toluene/Acetone or Hex/EtOAc CheckSep->AltSolvent No (Co-elution) DryLoad Use Dry Loading (Celite/Silica) StandardFlash->DryLoad Prepare Sample AltSolvent->DryLoad

Caption: Decision matrix for optimizing the purification of amino-indazoles, prioritizing silanol suppression and isomer resolution.

Figure 2: Isomer Separation Logic (N1 vs N2)

IsomerLogic N1 N1-Isomer (Target) Less Polar Thermodynamic Product Silica Silica Surface (Acidic) N1->Silica Weak Interaction Result Elution Order: N1 elutes FIRST N2 elutes SECOND N1->Result N2 N2-Isomer (Impurity) More Polar Kinetic Product N2->Silica Strong Interaction (Lone pair exposure) N2->Result

Caption: Mechanistic basis for separation. The N2-isomer typically exhibits stronger binding to silica due to higher polarity and accessible lone pairs, resulting in later elution.

References

  • Sorbent Technologies. (2022). Amino Silica Gel Applications and Benefits. Sorbtech. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Rochester University Lab Manuals. [Link]

  • WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi AppTec. [Link]

  • National Institutes of Health (NIH). (2021). Regioselective N-alkylation of the 1H-indazole scaffold. PubMed Central. [Link]

Technical Support Center: N,1-Dimethyl-1H-indazol-5-amine Impurity Profiling & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic and spectroscopic challenges associated with indazole functionalization.

The synthesis and purification of N,1-Dimethyl-1H-indazol-5-amine is notoriously prone to impurity generation. The indazole core exhibits annular tautomerism, leading to regiochemical ambiguity (N1 vs. N2 methylation)[1], while the exocyclic 5-amino group is highly nucleophilic, making it susceptible to over-alkylation. This guide provides field-proven, self-validating methodologies to identify and eliminate these impurities.

Part 1: Diagnostic FAQs – Identifying the Impurities

Q1: During the synthesis of N,1-Dimethyl-1H-indazol-5-amine, my LC-MS shows a persistent isobaric impurity with an identical mass (m/z 162.1). What is this, and why does it form? Causality & Explanation: You are observing the N2-methylated regioisomer (N,2-Dimethyl-2H-indazol-5-amine). The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer[2]. However, the N2 lone pair is more kinetically accessible[2]. If your upstream core-methylation step utilized kinetic conditions (e.g., weak base, lower temperatures, or specific electrophiles), the reaction pathway will yield a significant fraction of the N2-isomer[1]. Because they are structural isomers, they share the identical [M+H]+ mass of 162.1, making LC-MS alone insufficient for differentiation.

Q2: How can I spectroscopically differentiate the target N,1-Dimethyl-1H-indazol-5-amine from the N,2-dimethyl regioisomer? Causality & Explanation: The definitive method for assigning N1 versus N2 methylation is 2D NOESY (or ROESY) NMR[3]. Relying solely on 1D ¹H-NMR chemical shifts is risky due to solvent-dependent anisotropic effects.

  • Target (N1-Methyl): The N1-methyl protons will exhibit a strong spatial correlation (NOE) with the C7-proton of the indazole ring.

  • Impurity (N2-Methyl): The N2-methyl protons will correlate strongly with the C3-proton .

Q3: I am observing significant over-methylation (N,N,1-trimethyl-1H-indazol-5-amine, m/z 176.1). How do I thermodynamically or kinetically suppress this? Causality & Explanation: The secondary amine (N-methyl) on the 5-position remains highly nucleophilic. If you are using direct alkylation (e.g., methyl iodide with a base), the reaction lacks the steric bulk necessary to prevent a second alkylation event. To suppress this, abandon direct alkylation in favor of reductive amination (using formaldehyde and NaBH(OAc)₃). Reductive amination allows for precise stoichiometric control and operates under conditions where the secondary amine is significantly less reactive toward the aldehyde intermediate than the primary amine.

Part 2: Logical Workflows & Visualizations

To understand how reaction conditions dictate your impurity profile, review the thermodynamic vs. kinetic pathways governing indazole core methylation.

G SM 1H-indazol-5-amine Core (Tautomeric Equilibrium) Kinetic Kinetic Control (e.g., DABCO, DMF, 25°C) SM->Kinetic Thermo Thermodynamic Control (e.g., NaH, THF, Reflux) SM->Thermo N2 N2-Alkylation (Lower Activation Energy TS) Kinetic->N2 Kinetically Accessible N1 N1-Alkylation (More Stable Ground State) Thermo->N1 Equilibration

Logical flow of thermodynamic vs. kinetic control in indazole methylation.

Part 3: Quantitative Data – Impurity Profiling Summary

Use the following self-validating data table to cross-reference your analytical results. By comparing TLC Rf values and diagnostic NMR shifts, you can instantly assess the success of your purification.

Impurity / TargetStructural OriginLC-MS [M+H]⁺Relative Polarity (Rf)*Diagnostic ¹H-NMR Peak (DMSO-d₆)
N,1-Dimethyl-1H-indazol-5-amine Target Product 162.1 ~0.45 N1-CH₃ singlet ~3.95 ppm
N,2-Dimethyl-2H-indazol-5-amineRegioisomer (Kinetic)162.1~0.35N2-CH₃ singlet ~4.10 ppm
N,N,1-Trimethyl-1H-indazol-5-amineOver-alkylation176.1~0.60N(CH₃)₂ singlet ~2.95 ppm
1-Methyl-1H-indazol-5-amineUnder-alkylation / Unreacted148.1~0.25NH₂ broad singlet ~5.00 ppm

*Rf values based on Silica Gel TLC using Dichloromethane:Methanol (95:5) as the mobile phase.

Part 4: Troubleshooting & Purification FAQs

Q4: What is the most reliable method for separating the N1 and N2 regioisomers if they co-elute on standard silica? Causality & Explanation: Co-elution is common because the isomers have nearly identical dipole moments. However, they differ slightly in basicity. The quinonoid structure of the 2H-indazole (N2-isomer) renders its core nitrogens slightly more basic than the benzenoid 1H-indazole[4]. You can exploit this via a precise pH-gradient extraction. By buffering the aqueous phase to pH ~4.5, the N2-isomer is preferentially protonated and partitioned into the aqueous layer, while the N1-isomer remains in the organic layer. Alternatively, mixed-solvent recrystallization is highly effective for industrial scale-up[4].

Part 5: Validated Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes built-in checkpoints so you can verify causality and success at each phase without waiting for final LC-MS results.

Protocol: Purification via pH-Gradient Extraction and Chromatography

Objective: Isolate N,1-Dimethyl-1H-indazol-5-amine from a crude matrix containing N2-regioisomers and over-alkylated byproducts.

Step-by-Step Methodology:

  • Initial Dissolution: Dissolve 10.0 g of the crude indazole mixture in 100 mL of Ethyl Acetate (EtOAc).

  • Acidic Partitioning (Causality: Basicity Exploitation): Extract the organic layer with 3 x 50 mL of a 0.5 M Citric Acid buffer adjusted exactly to pH 4.5.

    • Mechanism: The slightly more basic N2-isomer and unreacted primary amines will protonate and migrate to the aqueous phase. The over-alkylated tertiary amine (N,N,1-trimethyl) and the target N1-isomer will distribute based on their pKa, but the target will heavily favor the organic phase at this pH.

  • Self-Validation Checkpoint 1: Spot both the organic and aqueous layers on a TLC plate (DCM:MeOH 95:5). The aqueous layer should predominantly show the lower Rf spots (N2-isomer and primary amine). If the target Rf (~0.45) is heavily present in the aqueous layer, your buffer pH is too low; adjust to pH 5.0.

  • Organic Wash: Wash the retained organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Silica Gel Chromatography: Load the concentrated residue onto a silica gel column. Elute using a gradient of Hexanes:EtOAc (starting at 70:30, ramping to 30:70).

    • Mechanism: The over-alkylated N,N,1-trimethyl impurity lacks a hydrogen-bond donor (no N-H), making it significantly less polar. It will elute first.

  • Self-Validation Checkpoint 2: Collect fractions and perform a rapid Ninhydrin stain on the TLC plate. The target secondary amine will stain distinctively (often a deep orange/brown), whereas the over-alkylated tertiary amine will not stain strongly with Ninhydrin.

  • Crystallization (Final Polish): Combine the target fractions, evaporate, and recrystallize from a mixed solvent system of THF/Water (or Ethanol/Water)[4]. Cool naturally to room temperature, then filter to obtain pure N,1-Dimethyl-1H-indazol-5-amine (>99% purity).

G Crude Crude Product Matrix (Target + Regioisomers) Extract pH-Gradient Extraction (pH 4.5 - 5.0) Crude->Extract Org Organic Phase (Target + Tertiary Amines) Extract->Org Retain Aq Aqueous Phase (Protonated N2 Isomer) Extract->Aq Discard Silica Silica Gel Chromatography (Hexanes:EtOAc Gradient) Org->Silica Discard Discard Early Fractions (Over-alkylated Impurity) Silica->Discard Pure Pure N,1-Dimethyl-1H-indazol-5-amine (>99% Purity) Silica->Pure Self-Validation: TLC Ninhydrin Stain

Self-validating experimental workflow for the purification of indazole amines.

References

  • University College Cork. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." UCC.ie. Available at: [Link]

  • Google Patents. "CN101948433A - Method for separating and purifying substituted indazole isomers." Google Patents.
  • ResearchGate. "Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate." ResearchGate. Available at: [Link]

Sources

Technical Support Center: Solubility Optimization for N,1-Dimethyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Here is the Technical Support Center guide for N,1-Dimethyl-1H-indazol-5-amine .

Case ID: IND-SOL-005 Compound: N,1-Dimethyl-1H-indazol-5-amine Status: Active Support Audience: Assay Development Scientists, Medicinal Chemists

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely visiting this page because you have observed precipitation, inconsistent IC50/EC50 data, or "crashing out" when diluting N,1-Dimethyl-1H-indazol-5-amine into aqueous assay media.

This guide addresses the physicochemical root causes of these issues and provides validated protocols to stabilize this compound in in vitro environments.

Physicochemical Snapshot

To solve solubility, we must first understand the molecule's behavior in solution.

PropertyValue (Approx.)Implication for Assays
Structure Indazole core with N-methyl & 5-methylaminoPlanar, aromatic system prone to

-

stacking (aggregation).
LogP ~1.6 - 1.9Moderately lipophilic. Prefers organic solvents over water.
pKa (5-amine) ~3.5 - 4.5 (Aniline-like)Critical: At pH 7.4, the amine is neutral (uncharged). Neutral species have the lowest aqueous solubility.
Solubility (DMSO) >50 mMExcellent.
Solubility (PBS pH 7.4) <50 µM (Estimated)Poor. Risk of precipitation upon rapid dilution.[1]

Technical Insight: The primary solubility barrier is the neutral state of the exocyclic amine at physiological pH. Unlike aliphatic amines (pKa ~10) which are charged and soluble at pH 7.4, this aniline-derivative remains uncharged, leading to rapid aggregation driven by crystal lattice energy [1, 2].

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stock Solution

Objective: Create a stable, anhydrous stock to prevent degradation and moisture-induced precipitation.[2]

  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%. Avoid Ethanol if possible, as it evaporates during storage, altering concentration.

  • Concentration: Prepare a 10 mM or 20 mM master stock.

    • Why? Higher concentrations (e.g., 100 mM) are possible but increase the risk of "shock precipitation" when a small droplet hits a large volume of aqueous buffer.

  • Storage: Aliquot into single-use amber vials. Store at -20°C.

    • Caution: DMSO is hygroscopic.[1] Repeated freeze-thaw cycles introduce water, which can nucleate crystals inside the stock vial over time [3].

SOP-02: The "Intermediate Dilution" Method

Objective: Prevent "crash out" during transfer from 100% DMSO to aqueous media.

The Problem: Direct addition of high-concentration stock (e.g., 10 mM) to PBS creates a local region of supersaturation. The compound precipitates before it can disperse.[1][2]

The Solution: Use an intermediate step.

  • Step A (Master Stock): 10 mM in 100% DMSO.

  • Step B (Intermediate): Dilute 1:10 into 100% DMSO or a 50% DMSO/Water mix to create a 1 mM working solution.

    • Note: Keep the organic content high in this step to maintain solubility.

  • Step C (Final Assay): Dilute the working solution into pre-warmed media (with rapid vortexing) to reach the final concentration (e.g., 10 µM).

    • Result: Final DMSO concentration is 1% (tolerable for most cells), and the concentration gradient is managed.

Solubility Decision Matrix (Logic Diagram)

Use this workflow to determine the optimal formulation strategy for your specific assay conditions.

SolubilityOptimization Start Start: Compound Precipitates in Aqueous Media CheckConc Is Final Conc > 50 µM? Start->CheckConc ReduceConc Action: Reduce Conc or use Serial Dilution CheckConc->ReduceConc Yes CheckMedia Does Media contain Serum (FBS/BSA)? CheckConc->CheckMedia No AddCarrier Action: Add 0.1% BSA or 5-10% FBS CheckMedia->AddCarrier No CheckpH Can Assay tolerate pH < 6? CheckMedia->CheckpH Yes (Still Precipitates) AddCarrier->CheckpH Acidify Action: Adjust buffer to pH 5.5 (Protonates amine -> Soluble) CheckpH->Acidify Yes Complexation Action: Use Complexing Agent (HP-beta-Cyclodextrin) CheckpH->Complexation No

Figure 1: Decision tree for troubleshooting precipitation of N,1-Dimethyl-1H-indazol-5-amine.

Troubleshooting & FAQs

Q1: Why does the compound precipitate in PBS but not in cell culture media?

A: This is likely due to the "Carrier Effect" of proteins. Cell culture media often contains Fetal Bovine Serum (FBS), which is rich in albumin. Albumin binds lipophilic drugs, effectively "hiding" them from water and keeping them in a pseudo-soluble state. PBS lacks these proteins.

  • Fix: If running a biochemical assay in PBS, add 0.05% - 0.1% BSA (Bovine Serum Albumin) or 0.01% Tween-20 to mimic the solubilizing environment of cell media [4].

Q2: I see variability in my IC50 values. Could solubility be the cause?

A: Yes. If you are working near the solubility limit (e.g., >10 µM), the actual concentration available to the target may be lower than calculated due to micro-precipitation or binding to the plastic plate walls (non-specific binding).

  • Verification Experiment: Spin down your assay plate (e.g., 3000 x g for 10 min) and measure the supernatant concentration via HPLC/MS. If the signal drops significantly compared to the theoretical input, you have a solubility or binding issue [5].

Q3: Can I acidify the buffer to improve solubility?

A: Theoretically, yes. The 5-amino group (pKa ~4.0) will protonate and become positively charged at pH < 4.0. However, most biological assays require pH 7.4.

  • Warning: Acidifying to pH 6.0 might only partially protonate the compound (approx 1% ionized) and may not significantly boost solubility, while potentially harming your protein target or cells. Carrier proteins (BSA) are a safer strategy than pH manipulation for this compound.

Q4: What is the maximum DMSO concentration I can use?

A:

  • Cell-based assays: Typically 0.1% to 0.5% . Above 0.5%, DMSO can induce cytotoxicity or differentiation in sensitive cell lines.

  • Enzymatic/Biochemical assays: Often tolerant up to 5% or 10% .

  • Recommendation: Always run a "Vehicle Control" (DMSO only) to normalize your data.

Advanced Formulation Protocol (For Persistent Issues)

If simple dilution fails, use a Cyclodextrin Complex . Cyclodextrins are ring-shaped sugar molecules that encapsulate the hydrophobic drug.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in water or buffer.

  • Dissolve N,1-Dimethyl-1H-indazol-5-amine in DMSO at 20x the final desired concentration.

  • Slowly add the DMSO stock to the HP-β-CD solution with vortexing.

  • Incubate at Room Temperature for 30 minutes to allow inclusion complex formation.

  • Dilute this mix into your final assay.

References

  • PubChem. 1H-Indazol-5-amine Compound Summary. National Library of Medicine. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006).
  • Assay Guidance Manual. Assay Interference by Chemical Reactivity and Precipitation. NCBI Bookshelf. Available at: [Link]

Sources

Validation & Comparative

Comparing the biological activity of N,1-Dimethyl-1H-indazol-5-amine with other indazole isomers

[1]

Executive Summary

N,1-Dimethyl-1H-indazol-5-amine (CAS: 1537885-15-6) represents a specialized "double-methylated" pharmacophore derived from the privileged 5-aminoindazole scaffold.[1] While the parent 5-aminoindazole is a universal kinase hinge-binder, the N,1-dimethyl variant introduces specific steric and electronic constraints that alter its biological profile. This guide compares it primarily against 1-Methyl-1H-indazol-5-amine (its non-methylated amine analog) and 2-Methyl-2H-indazol-5-amine (its regioisomer), revealing critical differences in basicity, lipophilicity, and kinase selectivity.

Key Pharmacophore Features[1][2][3]
  • Core: 1H-Indazole (Thermodynamically stable tautomer).[2][3]

  • N1-Methylation: Blocks the N1-H donor site, locking the tautomeric state and enforcing hydrophobic interactions at the solvent interface.

  • N5-Methylation: Converts the primary amine to a secondary amine, modulating H-bond donor capacity and increasing metabolic stability against N-acetylation.

Physicochemical & Isomeric Comparison

The biological activity of indazoles is strictly governed by their tautomeric preference and N-substitution pattern. The following table contrasts the N,1-dimethyl variant with its key isomers.

Table 1: Comparative Physicochemical Properties[2]
PropertyN,1-Dimethyl-1H-indazol-5-amine 1-Methyl-1H-indazol-5-amine 2-Methyl-2H-indazol-5-amine
Structure Type Target Molecule (Secondary Amine)Primary Analog (Primary Amine)Regioisomer (Quinonoid-like)
Electronic State Benzenoid (Stable)Benzenoid (Stable)Quinonoid (Less Stable)
Dipole Moment ~1.6 - 1.8 D (Est.)1.50 D3.4 D (High Polarity)
Basicity (pKb) Moderate (Amine dominant)0.42 (Indazole N)2.02 (Significantly more basic)
LogP (Lipophilicity) High (Two methyl groups)ModerateLow (Due to polarity)
H-Bond Donors 1 (N5-H)2 (N5-H2)2 (N5-H2)
Kinase Binding Hinge Binder + HydrophobicHinge Binder (Canonical)Rare/Alternative Mode

Expert Insight: The 2H-indazole isomers (2-methyl) possess a significantly higher dipole moment and basicity due to their quinonoid character. While this can enhance solubility, it often reduces membrane permeability compared to the 1H-indazole (1-methyl) series. The N,1-dimethyl variant optimizes permeability (higher LogP) while retaining the stable 1H-aromaticity.

Structural Logic & Signaling Pathways

The following diagram illustrates the structural divergence of indazole isomers and their impact on Kinase Signaling pathways (specifically ROCK and ERK, where this scaffold is prominent).

Indazole_SARScaffoldIndazole ScaffoldIso11H-Indazole(Benzenoid)Scaffold->Iso1ThermodynamicStabilityIso22H-Indazole(Quinonoid)Scaffold->Iso2High DipoleAnalog11-Methyl-1H-indazol-5-amineIso1->Analog1MethylationSolubilitySolubility / BasicityIso2->SolubilityIncreasesTargetN,1-Dimethyl-1H-indazol-5-amine(Target)HingeATP Hinge Binding(N1/N2 Interaction)Target->Hinge2 H-Bonds(Steric Selectivity)PermeabilityMembrane Permeability(LogP)Target->PermeabilityOptimizesROCKROCK Inhibition(Vasodilation)Target->ROCKPrecursor toPotent InhibitorsAnalog1->TargetN-Methylation(Amine)Analog1->Hinge3 H-BondsHinge->ROCKERKERK1/2 Inhibition(Antiproliferative)Hinge->ERK

Caption: Structural divergence of Indazole isomers affecting physicochemical properties and kinase binding potential.

Biological Activity Analysis

A. Kinase Inhibition Profile (ROCK/ERK/PLK4)

The 5-aminoindazole moiety is a "privileged structure" in kinase drug discovery.

  • Mechanism: The indazole core mimics the adenine ring of ATP.[4] The N1 and N2 nitrogens interact with the kinase "hinge" region (e.g., Glu/Leu backbone).

  • Effect of N,1-Dimethylation:

    • Pros: The N1-methyl group fills the hydrophobic pocket often found at the base of the ATP site (e.g., in PLK4 or VEGFR), improving affinity over the unsubstituted N-H indazole.

    • Cons: The N5-methyl group reduces the number of H-bond donors from 2 to 1. This is beneficial if the primary amine was subject to metabolic N-acetylation (a common clearance route), but it may reduce potency if the kinase requires a double H-bond donor at that position.

  • Data Point: In ROCK-II inhibition, 1-methyl-1H-indazole derivatives (like SR-1459 ) show IC50 values in the low nanomolar range (13 nM). The N,1-dimethyl analog serves as a lipophilic lead to penetrate the CNS or dense tumor microenvironments.

B. Metabolic Stability & Toxicity
  • Metabolic Blockade: Primary aromatic amines (Ar-NH2) are often "soft spots" for metabolism (acetylation, oxidation). Methylating this amine (Ar-NHMe) in the N,1-dimethyl variant sterically hinders N-acetyltransferases (NAT), potentially prolonging half-life (

    
    ).
    
  • Cytotoxicity: Unlike nitro-indazoles (which are genotoxic), the amino- and methylamino-indazoles are generally well-tolerated. 1-methyl-1H-indazoles show significantly lower cytotoxicity in fibroblast assays compared to their 2-methyl-2H isomers.

Experimental Protocols

To validate the activity of N,1-Dimethyl-1H-indazol-5-amine, the following protocols are recommended.

Protocol A: Kinase Inhibition Assay (FRET-Based)

Use this to determine IC50 against ROCK-II or ERK1/2.

  • Reagents: Recombinant human ROCK-II kinase, Fluorescein-labeled peptide substrate (e.g., Crosstide), ATP (Km concentration), and Test Compound (N,1-Dimethyl-1H-indazol-5-amine).

  • Preparation: Dissolve the test compound in 100% DMSO to 10 mM. Prepare serial dilutions (0.1 nM to 10 µM) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Reaction:

    • Mix 5 µL of diluted compound with 10 µL of enzyme solution. Incubate for 15 min at RT.

    • Initiate reaction by adding 10 µL of ATP/Substrate mix.

    • Incubate for 60 min at RT.

  • Detection: Add Stop Solution (EDTA) and measure fluorescence polarization or FRET signal.

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    .
    
Protocol B: Differential Scanning Fluorimetry (Thermal Shift)

Use this to confirm direct binding to the target protein.

  • Setup: Mix 2 µM Kinase domain with Sypro Orange dye (5x) in a qPCR plate.

  • Treatment: Add N,1-Dimethyl-1H-indazol-5-amine at 10 µM and 50 µM. Include DMSO control.

  • Run: Ramp temperature from 25°C to 95°C at 1°C/min using a Real-Time PCR machine.

  • Result: A positive shift in melting temperature (

    
    ) indicates stabilization of the protein, confirming ligand binding.
    

References

  • BenchChem. (2025).[2] A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity.

  • Caribbean Journal of Science and Technology. (2021).[5] Synthesis of Pharmacologically Active Indazoles and Its Analogues. CJST, 9(1), 20-34.[5][6]

  • Journal of Medicinal Chemistry. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications.

  • National Institutes of Health (PMC). (2015). Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors.

  • RSC Medicinal Chemistry. (2023). Discovery of TAK1 inhibitors using indazole scaffolds.

Validation of N,1-Dimethyl-1H-indazol-5-amine Derivative Anti-Cancer Effects in Xenograft Models

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation framework for anti-cancer agents derived from the N,1-Dimethyl-1H-indazol-5-amine scaffold.[1]

Note on Scientific Context: N,1-Dimethyl-1H-indazol-5-amine (CAS: 1537885-15-6) is primarily a privileged pharmacophore and chemical intermediate used to synthesize potent small-molecule kinase inhibitors (e.g., targeting Wee1, DDR1/2, or Polθ ). While the amine itself is a fragment, this guide details the validation protocols for lead compounds utilizing this core scaffold, comparing them against clinically relevant indazole-based standards.

Executive Summary & Mechanistic Basis

The N,1-Dimethyl-1H-indazol-5-amine moiety functions as a critical hinge-binding fragment in ATP-competitive kinase inhibitors. Its nitrogen-rich indazole core forms hydrogen bonds with the kinase backbone (e.g., Cys residues in the ATP pocket), while the N-methyl and amine substitutions dictate selectivity and solubility.

Primary Therapeutic Targets:

  • Wee1 Kinase: Regulates G2/M checkpoint; inhibition forces mitotic entry with unrepaired DNA damage (Mitotic Catastrophe).

  • DDR1/2 (Discoidin Domain Receptors): Collagen-activated receptor tyrosine kinases involved in tumor fibrosis and metastasis.

  • Polθ (DNA Polymerase Theta): Critical for Microhomology-Mediated End Joining (MMEJ) DNA repair.

Mechanistic Pathway Diagram

The following diagram illustrates the mechanism of action for an inhibitor based on this scaffold, focusing on the Wee1/DNA Damage Response axis.

G Compound N,1-Dimethyl-indazol-5-amine Derivative ATP_Pocket ATP Binding Pocket (Hinge Region) Compound->ATP_Pocket Competitive Binding Target Target Kinase (Wee1 / DDR1 / Polθ) Checkpoint G2/M Checkpoint Abrogation Target->Checkpoint Blocks Signaling ATP_Pocket->Target Inhibits Phosphorylation Mitosis Premature Mitotic Entry Checkpoint->Mitosis Forces Entry DNA_Damage Unrepaired DNA Double-Strand Breaks Mitosis->DNA_Damage Accumulation Apoptosis Mitotic Catastrophe & Apoptosis DNA_Damage->Apoptosis Cell Death

Figure 1: Mechanism of Action.[2] The indazole scaffold binds the ATP pocket, inhibiting kinase activity and driving cancer cells into mitotic catastrophe.

Comparative Analysis: Alternatives & Standards

To validate a new compound based on this scaffold, you must benchmark it against established indazole-based or mechanistically similar drugs.

FeatureTest Compound (Indazole-5-amine Core)Adavosertib (AZD1775) Pazopanib (Votrient) Axitinib (Inlyta)
Primary Target Wee1, DDR1, or PolθWee1 KinaseVEGFR / PDGFR / c-KitVEGFR 1-3
Scaffold Class N,1-Dimethyl-indazol-5-amine Pyrazolo-pyrimidineIndazole-6-amine Indazole
Mechanism DNA Damage Response / CheckpointG2/M Checkpoint InhibitorAngiogenesis InhibitorAngiogenesis Inhibitor
Key Xenograft Model HCT116 (Colon), OVCAR-3 (Ovarian)HCT116, LoVoRCC (786-O), A549RCC, Pancreatic
Dosing Route Oral (PO) or IPOral (PO)Oral (PO)Oral (PO)
Clinical Status Pre-clinical LeadPhase II/IIIFDA ApprovedFDA Approved

Strategic Insight: If your derivative targets angiogenesis (like Pazopanib), use 786-O (Renal Cell Carcinoma) models. If it targets DNA repair (Wee1/Polθ) , use HCT116 (Colon) or MDA-MB-231 (Breast) models, potentially in combination with DNA-damaging agents (e.g., Gemcitabine or Cisplatin).

Xenograft Validation Protocols

This section details the In Vivo Efficacy Study using the HCT116 Human Colon Cancer model, a gold standard for validating indazole-based kinase inhibitors.

Phase I: Model Establishment
  • Cell Culture: Cultivate HCT116 cells in McCoy’s 5A medium + 10% FBS. Harvest during exponential growth (log phase).

  • Inoculation:

    • Resuspend

      
       cells in 100 µL PBS/Matrigel (1:1 ratio).
      
    • Inject subcutaneously (SC) into the right flank of 6-8 week old BALB/c Nude mice (

      
      ).
      
  • Randomization: Monitor tumor volume (TV) using calipers.

    • Formula:

      
      .
      
    • When TV reaches 100–150 mm³ (approx. 10-14 days), randomize mice into groups.

Phase II: Dosing Regimen (Experimental Design)

Self-Validating Control: Include a "Vehicle Only" group to establish baseline growth and a "Positive Control" (e.g., Adavosertib) to verify model sensitivity.

GroupTreatmentDose (mg/kg)RouteFrequencyN
G1 Vehicle Control-POQD x 21 days8
G2 Test Compound (Low) 10 mg/kgPOQD x 21 days8
G3 Test Compound (High) 30 mg/kgPOQD x 21 days8
G4 Positive Control (Adavosertib)60 mg/kgPOBID x 3 days/wk8

Note: Doses should be adjusted based on prior Maximum Tolerated Dose (MTD) studies.

Phase III: Data Collection & Readouts
  • Tumor Growth Inhibition (TGI): Measure TV every 3 days.

    • Calculation:

      
      .
      
  • Toxicity Monitoring: Weigh mice daily. >20% body weight loss requires euthanasia (humane endpoint).

  • Pharmacodynamics (PD): At study termination (Day 21), harvest tumors 2-4 hours post-last dose.

    • Assay: Western Blot for p-Cdc2 (Tyr15) (Wee1 biomarker) or p-VEGFR (if angiogenesis target). Reduced phosphorylation confirms target engagement.

Experimental Workflow Diagram

The following Graphviz diagram visualizes the critical path for the xenograft study, ensuring all quality control steps are met.

XenograftWorkflow Cells Cell Culture (HCT116 / A549) Inoculation Inoculation (SC, Flank) Cells->Inoculation 5x10^6 cells Staging Tumor Staging (100-150 mm³) Inoculation->Staging ~10-14 Days Randomization Randomization (n=8/group) Staging->Randomization Homogeneous TV Treatment Treatment Phase (21 Days, PO/IP) Randomization->Treatment Start Dosing Data Data Collection (TV, BW, Clinical Signs) Treatment->Data Every 3 Days Analysis Analysis (TGI%, p-values, IHC) Data->Analysis Termination

Figure 2: In Vivo Xenograft Workflow. Critical checkpoints (Staging, Randomization) ensure statistical validity.

Expected Results & Data Interpretation

A successful validation of an N,1-Dimethyl-1H-indazol-5-amine derivative should yield data comparable to the following reference profile:

Table 1: Representative Efficacy Data (Hypothetical)
MetricVehicle ControlTest Compound (30 mg/kg)Positive Control (SoC)Interpretation
Final Tumor Vol (mm³)



Significant reduction (p<0.01) indicates efficacy.[1][3][4][5]
TGI (%) -62.5% 66.7% TGI > 50% is typically required for lead advancement.
Body Weight Change +2.0%-3.5%-8.0%<10% loss indicates acceptable tolerability.
Biomarker (p-Cdc2) High (100%)Low (30%) Low (25%)Confirms mechanism (Wee1 inhibition).

Key Causality Check: If TGI is high but there is no reduction in the specific biomarker (e.g., p-Cdc2 or p-VEGFR), the anti-cancer effect may be due to off-target toxicity rather than specific kinase inhibition.

References

  • Indazole Scaffolds in Kinase Inhibition

    • Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
    • Source: Int J Mol Sci. 2023.[3]

    • URL:[Link]

  • Wee1 Inhibitor Protocols (Adavosertib)

    • Title: Wee1 Kinase Inhibitor AZD1775 in Combination with Gemcitabine in Xenograft Models.
    • Source: Molecular Cancer Therapeutics.
    • URL:[Link]

  • Indazole-based Angiogenesis Inhibitors (Pazopanib)

    • Title: Pazopanib (GW786034) is a novel multi-kinase inhibitor with potent antitumor activity.
    • Source: Cancer Research.[2]

    • URL:[Link]

  • Chemical Scaffold Context

    • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[2][3][6][7][8]

    • Source: RSC Advances.
    • URL:[Link]

Sources

Comparative Guide: Structure-Activity Relationship of N,1-Dimethyl-1H-indazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structure-activity relationship (SAR) of N,1-Dimethyl-1H-indazol-5-amine and its derivatives. This molecule (CAS 945264-96-0) serves as a "privileged scaffold" in medicinal chemistry, particularly as a hinge-binding motif in kinase inhibitors (e.g., ERK, TAK1) and DNA repair enzyme inhibitors (e.g., Polθ).

Executive Summary & Scaffold Profile

N,1-Dimethyl-1H-indazol-5-amine is a versatile bicyclic heteroaromatic scaffold. Unlike the well-known metabolic probe 5-amino-1-methylquinolinium (5-amino-1MQ), this indazole derivative is primarily utilized as a high-affinity hinge-binder in the design of ATP-competitive inhibitors.

Its biological value stems from the indazole core's ability to mimic the adenine ring of ATP, forming critical hydrogen bonds within the catalytic cleft of kinases. The N1-methyl group provides hydrophobic anchoring, while the N5-amine serves as a vector for extending the molecule into the specificity pockets (gatekeeper or solvent-exposed regions).

PropertySpecification
Chemical Name N,1-Dimethyl-1H-indazol-5-amine
CAS Number 945264-96-0
Molecular Formula C

H

N

Key Role Kinase Hinge Binder, DNA Polymerase Theta (Polθ) Inhibitor Core
Primary Targets ERK1/2, TAK1, Polθ, VEGFR

Chemical Space & SAR Analysis

The structure-activity relationship of this scaffold is defined by three critical "zones" of modification. The biological activity is not inherent to the core alone but is unlocked by specific substitutions at these positions.

Zone 1: The N5-Amine "Vector" (Critical for Specificity)

The N5-position is the primary handle for derivatization. The secondary amine (N-methyl) allows for the attachment of "tails" that dictate target selectivity.

  • Amide Linkages: Converting the amine to an amide (e.g., acetamido derivatives) is a proven strategy for Polθ inhibition . The carbonyl oxygen often accepts a hydrogen bond from the protein backbone.

  • Urea/Sulfonamide Linkages: These are common in VEGFR/PDGFR inhibitors . They introduce a "kink" in the molecule, allowing it to access the DFG-out pocket (allosteric site).

  • Direct Arylation: Coupling the N5 to another heteroaryl ring (e.g., imidazo[1,2-b]pyridazine) creates potent TAK1 inhibitors .

Zone 2: The N1-Methyl "Anchor"
  • Methyl Group: The N1-methyl is often the optimal substituent. It fits snugly into small hydrophobic pockets (e.g., the adenine binding pocket) without incurring a steric penalty.

  • Bulky Substituents: Replacing the methyl with larger groups (Ethyl, Isopropyl, Phenyl) often decreases potency due to steric clashes with the gatekeeper residue, unless the specific kinase has a unique back-pocket opening.

Zone 3: The C3-Position
  • Unsubstituted (H): Maintains planarity and reduces molecular weight.

  • Halogenation (Cl/F): Introduction of a halogen at C3 can improve metabolic stability (blocking oxidation) and increase potency by filling small hydrophobic voids in the ATP pocket.

SAR Visualization

SAR_Map Core N,1-Dimethyl-1H-indazol-5-amine (Scaffold) Zone1 Zone 1: N5-Amine (Specificity Vector) Target: Polθ, ERK, TAK1 Mod: Amides, Ureas Core->Zone1 Primary Derivatization Site Zone2 Zone 2: N1-Methyl (Hydrophobic Anchor) Optimized for ATP pocket Core->Zone2 Critical for Binding Affinity Zone3 Zone 3: C3-Position (Metabolic Stability) Mod: H, Cl, F Core->Zone3 Fine-tuning

Caption: SAR Map illustrating the three functional zones of the N,1-dimethyl-1H-indazol-5-amine scaffold.

Comparative Performance Data

The following table compares the activity of key analogs derived from the N,1-dimethyl-1H-indazol-5-amine core against specific biological targets.

Analog ClassN5-SubstituentTargetIC50 / ActivityMechanism
Acetamido Derivative -NH-CO-CH

(Acetamide)
Polθ (DNA Polymerase Theta)< 100 nM Synthetic lethality in HR-deficient cancers (e.g., BRCA mutant).
Indazole Amide -NH-CO-Aryl (Benzamide)ERK1/2 ~5 - 50 nM ATP-competitive inhibition; blocks MAPK pathway signaling.
Bi-Aryl System -Imidazo[1,2-b]pyridazineTAK1 55 nM Inhibits inflammatory signaling (NF-κB pathway).
Sulfonamide -NH-SO

-Thiophene
CCR4 Sub-micromolar Allosteric antagonism (Site II binding).

Key Insight: The N,1-dimethyl core is rarely the sole driver of potency. It acts as a "delivery system," positioning the N5-substituent to interact with specific residues (e.g., Lysine, Aspartate) unique to the target protein.

Experimental Protocols

Protocol A: Synthesis of N,1-Dimethyl-1H-indazol-5-amine Derivatives (General Amide Coupling)

Use this protocol to synthesize Polθ or ERK inhibitor candidates.

  • Reagents: N,1-Dimethyl-1H-indazol-5-amine (1.0 eq), Carboxylic Acid derivative (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (Solvent).

  • Procedure:

    • Dissolve the carboxylic acid in dry DMF under N

      
       atmosphere.
      
    • Add DIPEA and HATU; stir for 15 minutes at room temperature to activate the acid.

    • Add N,1-Dimethyl-1H-indazol-5-amine slowly.

    • Stir the reaction mixture at RT for 4–12 hours. Monitor conversion via LC-MS.

    • Workup: Dilute with EtOAc, wash with saturated NaHCO

      
       and brine. Dry over Na
      
      
      
      SO
      
      
      .
    • Purification: Flash column chromatography (DCM/MeOH gradient).

Protocol B: Kinase Inhibition Assay (ERK1/2 Example)

Use this self-validating protocol to test the synthesized analogs.

  • System: ADP-Glo™ Kinase Assay (Promega) or Z'-LYTE™ (Thermo Fisher).

  • Setup:

    • Prepare 3x Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl

      
      , 1 mM DTT, 0.01% BSA).
      
    • Dilute compounds in DMSO (10-point dose-response, starting at 10 µM).

  • Reaction:

    • Incubate Kinase (ERK1/2, 5 ng/well) with Compound for 15 min.

    • Add Substrate (MBP) and ATP (at K

      
       concentration, typically 10–50 µM).
      
    • Incubate for 60 min at RT.

  • Detection:

    • Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal).

    • Read Luminescence.

  • Validation: Z-factor must be > 0.5. Positive control: Ulixertinib or similar ERK inhibitor.

Workflow Diagram

Workflow Step1 Scaffold Selection (N,1-Dimethyl-1H-indazol-5-amine) Step2 Derivatization (Zone 1) Amide/Urea Coupling Step1->Step2 Step3 Purification (Flash Chromatography) Step2->Step3 Step4 In Vitro Screening (Kinase Assay / Polθ Assay) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Caption: Experimental workflow from scaffold selection to biological validation.

References

  • Polθ Inhibitors: Acetamido derivatives as DNA polymerase theta inhibitors. (2022).[1] Justia Patents. Link

  • ERK1/2 Inhibitors: Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2. (2016).[2][3] Bioorganic & Medicinal Chemistry Letters. Link

  • TAK1 Inhibitors: Analogs of imidazo[1,2-b]pyridazine with various indazole derivatives. (2023).[4][5] RSC Medicinal Chemistry.[5] Link

  • CCR4 Antagonists: Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides. (2013).[6] Journal of Medicinal Chemistry. Link

  • Chemical Data: N,1-Dimethyl-1H-indazol-5-amine (CAS 945264-96-0). PubChem / MolCore. Link

Sources

Comparative Analysis: N,1-Dimethyl-1H-indazol-5-amine vs. Pazopanib (Votrient®)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparative analysis between N,1-Dimethyl-1H-indazol-5-amine (a research-grade building block and scaffold) and Pazopanib (a clinically approved multi-kinase inhibitor).

While Pazopanib is a fully elaborated drug, N,1-Dimethyl-1H-indazol-5-amine represents the 1H-indazole scaffold class. The core scientific distinction lies in the tautomeric and regiochemical engineering of the indazole ring. Pazopanib utilizes a rare, kinetically trapped 2H-indazole-6-amine core to achieve potent VEGFR inhibition, whereas the N,1-Dimethyl-1H-indazol-5-amine utilizes the thermodynamically stable 1H-indazole-5-amine core, which exhibits a distinct kinase selectivity profile (e.g., ROCK, Polθ) and superior synthetic accessibility.

This guide is designed for medicinal chemists and drug development professionals, focusing on scaffold performance, synthetic utility, and biological implications.[1]

Part 1: Chemical Architecture & Tautomeric Engineering

The fundamental difference between these two entities dictates their biological function. The indazole ring exists in a tautomeric equilibrium between 1H and 2H forms.[2]

Structural Comparison
  • Pazopanib Core: 2,3-Dimethyl-2H-indazol-6-amine .[3][4] The methyl group is fixed at the N2 position, locking the ring in the quinoid-like 2H-tautomer. The amine is at position 6 .[5][6][7]

  • Alternative Scaffold: N,1-Dimethyl-1H-indazol-5-amine .[4][8] The methyl group is fixed at the N1 position, locking the ring in the benzenoid 1H-tautomer. The amine is at position 5 .[5][7][9][10][11]

Visualization: Tautomeric & Regiochemical Divergence

The following diagram illustrates the structural divergence and numbering systems.

IndazoleStructure cluster_0 Thermodynamically Stable Scaffold (N,1-Dimethyl-1H-indazol-5-amine) cluster_1 Bioactive Drug Core (Pazopanib Fragment) Struct1H 1H-Indazole Core (Benzenoid Character) Methyl at N1 Amine at C5 Struct2H 2H-Indazole Core (Quinoid Character) Methyl at N2 Amine at C6 Struct1H->Struct2H Structural Isomerism (Not interconvertible) Prop1H High Synthetic Yield Target: ROCK / Polθ Struct1H->Prop1H Prop2H Lower Synthetic Yield Target: VEGFR / PDGFR Struct2H->Prop2H

Figure 1: Structural divergence between the 1H-indazole scaffold (left) and the 2H-indazole core of Pazopanib (right).

Part 2: Biological Performance & Mechanism of Action

Directly comparing the unfunctionalized amine building blocks is biologically irrelevant. Instead, we compare the performance of the scaffolds when elaborated into kinase inhibitors.

Binding Mode & Selectivity

The position of the nitrogen atoms in the indazole ring dictates hydrogen bonding capabilities in the kinase hinge region.

FeatureN,1-Dimethyl-1H-indazol-5-amine ScaffoldPazopanib (2H-Indazole Core)
Primary Targets Polθ (DNA Polymerase Theta), ROCK (Rho-kinase), ERK VEGFR-1/2/3 , PDGFR-α/β , c-Kit
Binding Geometry Linear/Planar: The 1H-indazole often binds with the N2 acting as a hydrogen bond acceptor, but the geometry at C5 directs substituents differently than C6.Adenine Mimetic: The 2H-indazole mimics the purine ring of ATP. The N1 acts as a critical H-bond acceptor for Cys919 in VEGFR2.
Potency (IC50) Moderate: Leads typically show IC50 in 100 nM – 5 µM range for Polθ/ROCK.High: Pazopanib achieves IC50 of 10–30 nM for VEGFR2.
Selectivity Often used to target Serine/Threonine kinases .Highly selective for Tyrosine kinases (Angiogenesis pathways).
Mechanistic Insight: Why 2H?

Pazopanib requires the 2H-indazole tautomer because the N1 nitrogen (unsubstituted in 2H-methyl indazoles) possesses a specific lone pair orientation required to accept a hydrogen bond from the kinase hinge region.

  • Experiment: If the N1-methyl (1H) analog of Pazopanib is synthesized, it loses significant potency against VEGFR because the N1 lone pair is blocked by the methyl group, disrupting the critical H-bond network.

  • Contrast: The N,1-Dimethyl-1H-indazol-5-amine scaffold is used when the binding pocket requires a substituent vector at C5 and does not rely on the N1 interaction in the same manner (e.g., Polθ inhibitors).

Part 3: Synthetic & Manufacturing Analysis[3]

For drug development professionals, the choice of scaffold impacts "Cost of Goods Sold" (COGS) and synthetic complexity.

Synthesis of N,1-Dimethyl-1H-indazol-5-amine (1H-Scaffold)

This route is thermodynamically favored and high-yielding.

  • Starting Material: 5-Nitro-1H-indazole.

  • Methylation: Reaction with methyl iodide (MeI) or dimethyl sulfate.

    • Selectivity: Favors N1-methylation (approx. 10:1 ratio over N2) due to steric and electronic factors.

  • Reduction: Catalytic hydrogenation (H2, Pd/C) converts the nitro group to an amine.

  • N-Methylation: Reductive amination or specific mono-methylation to yield the secondary amine.

Synthesis of Pazopanib Core (2H-Scaffold)

This route fights thermodynamics, requiring specific conditions to favor the N2-isomer.

  • Starting Material: 3-Methyl-6-nitro-1H-indazole.[3][5][9][12]

  • Methylation: Reaction with trimethyloxonium tetrafluoroborate or MeI.

    • Challenge: Produces a mixture of N1 and N2 isomers. The N2 isomer (desired) is often the minor product or requires specific solvents (e.g., Ethyl Acetate) and bases to optimize the ratio.

    • Purification: Requires column chromatography or fractional crystallization to remove the inactive N1 isomer.

  • Cost Implication: The Pazopanib intermediate is approx. 3-5x more expensive to manufacture than the 1H-isomer due to yield losses and purification steps.

Visualization: Synthetic Workflow Comparison

SynthesisComparison cluster_1H Route A: 1H-Indazole (Thermodynamic) cluster_2H Route B: 2H-Indazole (Pazopanib) Start1 5-Nitro-1H-indazole Step1A Methylation (MeI/Base) Favors N1 (>90%) Start1->Step1A Prod1 N,1-Dimethyl-1H-indazol-5-amine (High Yield, Low Cost) Step1A->Prod1 Start2 3-Methyl-6-nitro-1H-indazole Step2A Methylation (Me3OBF4 or MeI) Mix of N1 / N2 Isomers Start2->Step2A Step2B Purification / Crystallization (Loss of Yield) Step2A->Step2B Prod2 2,3-Dimethyl-2H-indazol-6-amine (Critical Drug Intermediate) Step2B->Prod2

Figure 2: Synthetic pathways contrasting the direct route to the 1H-scaffold versus the complex route required for the Pazopanib 2H-core.

Part 4: Experimental Protocols

Protocol A: General Synthesis of N,1-Dimethyl-1H-indazol-5-amine

Validation: This protocol relies on the intrinsic N1-selectivity of indazole alkylation.

  • Alkylation: Dissolve 5-nitro-1H-indazole (1.0 eq) in DMF. Add Cs2CO3 (1.5 eq) and Methyl Iodide (1.1 eq). Stir at RT for 4 hours.

  • Workup: Pour into water, filter precipitate. The major product is 1-methyl-5-nitro-1H-indazole. (Verify by NMR: N-Me signal at ~4.05 ppm).

  • Reduction: Dissolve intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under H2 balloon (1 atm) for 12 hours. Filter through Celite.

  • Mono-methylation: React amine with Formaldehyde/NaBH4 (Reductive amination) or use MeI (0.9 eq) with base to obtain the target N,1-dimethyl-1H-indazol-5-amine.

Protocol B: Pazopanib-Specific Kinase Assay (VEGFR2)

Validation: Used to confirm the necessity of the 2H-scaffold.

  • Reagents: Recombinant human VEGFR2 kinase domain, Poly(Glu,Tyr) substrate, ATP (Km concentration), and test compounds (Pazopanib vs. 1H-analog).

  • Detection: HTRF (Homogeneous Time-Resolved Fluorescence) or 33P-ATP radiometric assay.

  • Result Interpretation:

    • Pazopanib: IC50 < 30 nM.[11]

    • 1H-Analog: IC50 > 1000 nM (Loss of potency due to N1 blockage).

References

  • Pazopanib Synthesis & Indazole Chemistry

    • An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib.[3][5][9] MDPI, 2024.[5] Link[5]

    • Overview of fundamental study of pazopanib in cancer. PMC, NIH. Link

  • 1H-Indazole Scaffold Applications (Polθ / ROCK)

    • Acetamido derivatives as DNA polymerase theta inhibitors. Justia Patents, 2022. Link

    • Structure-activity relationships for indazole piperazine inhibitors of ROCK-II.[11] Bioorganic & Medicinal Chemistry Letters.[11] Link

  • Chemical Properties

    • 1-Methyl-1H-indazol-5-amine Product Page.[4] Sigma-Aldrich. Link

Sources

A Head-to-Head Comparison of Indazole-Based Smoothened Antagonists with Clinically Approved Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, the Hedgehog (Hh) pathway stands out as a critical regulator of embryonic development and tissue homeostasis. Its aberrant reactivation in adults, however, is a well-established driver of several cancers, including basal cell carcinoma (BCC) and medulloblastoma.[1] At the heart of this pathway lies the G protein-coupled receptor, Smoothened (SMO), making it a prime target for therapeutic intervention. This guide provides an in-depth, head-to-head comparison of a promising class of investigational Smoothened antagonists, represented by N,1-Dimethyl-1H-indazol-5-amine and its analogs, against established, clinically approved inhibitors such as Vismodegib, Sonidegib, and Glasdegib.

As Senior Application Scientists, our goal is to equip you with the technical insights and experimental frameworks necessary to navigate the landscape of Smoothened antagonism. We will delve into the mechanistic underpinnings of these inhibitors, present comparative experimental data, and provide detailed protocols for their evaluation, empowering you to make informed decisions in your research and development endeavors.

The Hedgehog Signaling Pathway: A Druggable Axis in Oncology

The canonical Hedgehog signaling cascade is a tightly regulated process. In its "off" state, the transmembrane receptor Patched (PTCH) tonically inhibits Smoothened (SMO), preventing its localization to the primary cilium. This leads to the proteolytic cleavage of the GLI transcription factors into their repressor forms (GLIR), which keep Hh target gene expression silenced.

The binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH relieves this inhibition, allowing SMO to translocate to the primary cilium and become active. This initiates a downstream signaling cascade that results in the stabilization and nuclear translocation of the full-length, activator forms of the GLI proteins (GLIA). These transcription factors then drive the expression of genes involved in cell proliferation, survival, and differentiation, ultimately contributing to tumorigenesis when the pathway is dysregulated.[2]

Smoothened antagonists, including the indazole-based compounds and the approved drugs discussed herein, exert their therapeutic effect by directly binding to the SMO receptor, thereby locking it in an inactive conformation and effectively shutting down the entire downstream signaling cascade.

Hedgehog Signaling Pathway Figure 1: Canonical Hedgehog Signaling Pathway and Point of Inhibition cluster_off Hedgehog 'Off' State cluster_on Hedgehog 'On' State cluster_inhibitor Point of Intervention PTCH PTCH SMO_inactive SMO (Inactive) PTCH->SMO_inactive Inhibits SUFU SUFU GLI_full GLI (Full-length) SUFU->GLI_full Sequesters & Promotes Cleavage GLI_R GLI (Repressor) GLI_full->GLI_R Target_Genes_off Target Genes (Off) GLI_R->Target_Genes_off Represses SHH SHH Ligand PTCH_bound PTCH SHH->PTCH_bound SMO_active SMO (Active) PTCH_bound->SMO_active Inhibition Relieved GLI_A GLI (Activator) SMO_active->GLI_A Signal Transduction Target_Genes_on Target Genes (On) (Proliferation, Survival) GLI_A->Target_Genes_on Activates Smo_Antagonist Smoothened Antagonist (e.g., N,1-Dimethyl-1H-indazol-5-amine, Vismodegib) SMO_active_inhibited SMO (Inactive) Smo_Antagonist->SMO_active_inhibited Binds and Inhibits

Caption: Canonical Hedgehog signaling pathway and the point of intervention for SMO antagonists.

Comparative Analysis of Smoothened Antagonists

While N,1-Dimethyl-1H-indazol-5-amine itself lacks extensive publicly available biological data, the indazole scaffold is a well-validated pharmacophore for Smoothened antagonism. Research into N-[(1-aryl-1H-indazol-5-yl)methyl]amide derivatives has demonstrated that compounds with this core structure can exhibit nanomolar potency in inhibiting the Hedgehog pathway.[3] For the purpose of this guide, we will use a representative potent compound from this class, hereafter referred to as "Indazole Analog," to facilitate a data-driven comparison with the FDA-approved Smoothened inhibitors.

In Vitro Potency and Activity

The cornerstone of characterizing Smoothened antagonists is the determination of their in vitro potency. This is typically achieved through a combination of biochemical and cell-based assays.

Compound Chemical Scaffold Gli-Luciferase IC50 Binding Affinity (Ki) Notes References
Vismodegib Pyridinyl-benzamide3 - 22 nM~13 nMFirst-in-class FDA-approved SMO inhibitor.[1]
Sonidegib Biphenyl-carboxamide~2.5 nM~1.3 nMFDA-approved for locally advanced BCC.[1]
Glasdegib Pyridinyl-pyrimidine~20 nMNot widely reportedFDA-approved for acute myeloid leukemia in combination with chemotherapy.[1]
Indazole Analog IndazoleNanomolar rangeNot publicly availableRepresents a class of potent, investigational SMO antagonists.[3]

Table 1: Comparative In Vitro Potency of Smoothened Antagonists

Cellular and In Vivo Efficacy

Beyond target engagement, the efficacy of a Smoothened antagonist is assessed by its ability to inhibit cancer cell proliferation and suppress tumor growth in preclinical models.

Compound Cell Proliferation Assay (IC50) In Vivo Model Tumor Growth Inhibition References
Vismodegib Potent inhibition in Hh-dependent cell linesMedulloblastoma allograft modelSignificant tumor growth inhibition[1]
Sonidegib Potent inhibition in Hh-dependent cell linesBCC xenograft modelsDose-dependent tumor regression[1]
Glasdegib Varies by cell line and Hh-pathway dependencyAML xenograft modelsIncreased survival in combination therapy[1]
Indazole Analog Data not publicly availableData not publicly availableExpected based on in vitro potency[3]

Table 2: Comparative Cellular and In Vivo Efficacy

Experimental Protocols for Head-to-Head Comparison

To ensure a robust and objective comparison of novel Smoothened antagonists like N,1-Dimethyl-1H-indazol-5-amine with established inhibitors, a standardized set of assays is crucial. The following protocols provide a framework for such an evaluation.

Gli-Luciferase Reporter Assay

This cell-based assay is the gold standard for quantifying the inhibition of the Hedgehog signaling pathway. It relies on a cell line engineered to express a luciferase reporter gene under the control of a Gli-responsive promoter.

Gli_Luciferase_Workflow Figure 2: Workflow for Gli-Luciferase Reporter Assay Cell_Plating 1. Plate Shh-LIGHT2 cells in 96-well plates Compound_Addition 2. Add serial dilutions of Smoothened antagonists Cell_Plating->Compound_Addition Pathway_Activation 3. Stimulate with SHH-conditioned media or SAG Compound_Addition->Pathway_Activation Incubation 4. Incubate for 24-48 hours Pathway_Activation->Incubation Lysis_and_Read 5. Lyse cells and measure luciferase activity Incubation->Lysis_and_Read Data_Analysis 6. Calculate IC50 values Lysis_and_Read->Data_Analysis Binding_Assay_Workflow Figure 3: Workflow for Competitive Radioligand Binding Assay Membrane_Prep 1. Prepare cell membranes expressing SMO Incubation_Mix 2. Incubate membranes with radioligand ([3H]-Cyclopamine) and competitor compounds Membrane_Prep->Incubation_Mix Filtration 3. Separate bound from free radioligand by rapid filtration Incubation_Mix->Filtration Scintillation_Counting 4. Quantify bound radioactivity using a scintillation counter Filtration->Scintillation_Counting Data_Analysis 5. Determine Ki values Scintillation_Counting->Data_Analysis

Sources

Benchmarking Guide: N,1-Dimethyl-1H-indazol-5-amine vs. Standard-of-Care Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: March 2026

Status: Technical Comparison Guide Compound Code: N-DMIA (N,1-Dimethyl-1H-indazol-5-amine) CAS: 1537885-15-6 Primary Application: Lead Fragment / Scaffold Validation / Kinase & Polθ Inhibition Target Audience: Medicinal Chemists, Lead Optimization Scientists, Oncology Researchers

Executive Summary & Scientific Rationale

N,1-Dimethyl-1H-indazol-5-amine (N-DMIA) is a privileged pharmacophore scaffold often serving as the structural core for next-generation kinase inhibitors (e.g., VEGFR/PDGFR targets) and DNA Polymerase Theta (Polθ) inhibitors. While frequently used as a synthetic intermediate, benchmarking the intrinsic biological activity of this "fragment" against Standard-of-Care (SoC) agents is a critical step in Fragment-Based Drug Discovery (FBDD) .

This guide outlines the protocol to benchmark N-DMIA against Pazopanib (structural analog SoC) and Doxorubicin (functional cytotoxic SoC). The objective is not to prove N-DMIA is superior as a standalone drug, but to establish its Ligand Efficiency (LE) and Selectivity Profile before hit-to-lead optimization.

Why Benchmark a Scaffold?
  • Ligand Efficiency (LE): A small molecule like N-DMIA (MW ~175 g/mol ) may have a lower IC50 than Pazopanib (MW 437 g/mol ), but a higher binding energy per atom, indicating a superior starting point for optimization.

  • Off-Target Baseline: Determining the "background noise" of the core scaffold prevents toxicity issues in later development.

Comparator Selection Strategy

To ensure scientific integrity, N-DMIA must be benchmarked against agents that share its structural class or therapeutic indication.

Comparator AgentDrug ClassRationale for Selection
Pazopanib (Votrient)Tyrosine Kinase Inhibitor (VEGFR/PDGFR)Structural Benchmark: Shares the indazole core.[1] Used to validate kinase selectivity and ATP-binding site occupancy.
Doxorubicin (Adriamycin)Anthracycline AntibioticFunctional Benchmark: Broad-spectrum cytotoxic agent used to normalize cell viability data and assess non-specific toxicity.
Novobiocin (Experimental)Polθ / ATPase InhibitorMechanistic Benchmark: If targeting DNA repair pathways (Polθ), this serves as the reference inhibitor for ATPase activity assays.

Mechanistic Profiling & Pathway Visualization

N-DMIA functions primarily as an ATP-competitive hinge binder . Its indazole nitrogen and amine groups form critical hydrogen bonds with the hinge region of kinase domains or the ATPase domain of Polθ.

Signaling Pathway: Polθ-Mediated DNA Repair (MMEJ)

Polθ is upregulated in Homologous Recombination (HR)-deficient cancers (e.g., BRCA-mutant breast cancer). Inhibiting Polθ with indazole derivatives induces synthetic lethality.

PolTheta_Pathway DSB DNA Double-Strand Break (DSB) HR_Defect HR Pathway Deficient (BRCA1/2 Mut) DSB->HR_Defect NHEJ Classical NHEJ (Ku70/80) DSB->NHEJ MMEJ Alt-NHEJ / MMEJ (Pol Theta Dependent) DSB->MMEJ Recruitment HR_Defect->MMEJ Compensatory Upregulation PolTheta Pol Theta (PolQ) ATPase & Polymerase MMEJ->PolTheta Repair Error-Prone Repair (Cell Survival) PolTheta->Repair Death Genomic Instability Synthetic Lethality PolTheta->Death Inhibited NDMIA N-DMIA (Inhibitor) NDMIA->PolTheta Inhibits ATPase

Figure 1: Mechanism of Action. N-DMIA targets the Pol Theta ATPase domain, blocking Microhomology-Mediated End Joining (MMEJ) repair in HR-deficient cells, leading to synthetic lethality.

Experimental Protocols

Protocol A: Biochemical Kinase/ATPase Assay (ADP-Glo)

Objective: Quantify the intrinsic inhibitory potency (IC50) of N-DMIA against purified Polθ or VEGFR2.

  • Reagent Prep: Dissolve N-DMIA in 100% DMSO to 10 mM. Prepare serial dilutions (1:3) in kinase buffer.

  • Enzyme Mix: Incubate 2 nM recombinant Polθ (or VEGFR2) with N-DMIA for 15 min at RT.

  • Reaction Start: Add ATP (Km concentration) and substrate (Poly(dA) or peptide).

  • Incubation: 60 min at RT.

  • Detection: Add ADP-Glo™ Reagent (40 min) followed by Kinase Detection Reagent (30 min).

  • Readout: Measure luminescence on a multimode plate reader (e.g., EnVision).

  • Calculation: Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit curves using a 4-parameter logistic model.

Protocol B: Cellular Viability & Synthetic Lethality

Objective: Assess if N-DMIA selectively kills HR-deficient cancer cells (Synthetic Lethality).

  • Cell Lines:

    • Target: MDA-MB-436 (BRCA1-mutant, HR-deficient).

    • Control: MDA-MB-231 (BRCA-WT, HR-proficient).

  • Method:

    • Seed cells (2,000 cells/well) in 96-well plates. Allow attachment (24h).

    • Treat with N-DMIA (0.1 µM – 100 µM) vs Pazopanib (SoC).

    • Incubate for 72–96 hours.

    • Add CellTiter-Glo® reagent; measure luminescence.

    • Key Metric: Calculate the Selectivity Index (SI) = IC50(WT) / IC50(Mutant). High SI indicates successful synthetic lethality.

Benchmarking Workflow & Data Presentation

Use the following workflow to structure your comparative study.

Benchmarking_Workflow Start Compound Library (N-DMIA) Assay1 Biochemical Screen (ADP-Glo) Start->Assay1 Filter1 IC50 < 10 µM? Assay1->Filter1 Filter1->Start No (Refine) Assay2 Cellular Viability (BRCA Mut vs WT) Filter1->Assay2 Yes SoC Compare vs. Pazopanib / Dox Assay2->SoC Analysis Calculate Ligand Efficiency SoC->Analysis Output Lead Optimization Decision Analysis->Output

Figure 2: Screening Workflow. A step-by-step decision tree for benchmarking N-DMIA against SoC agents.

Comparative Data Template

Note: As N-DMIA is a fragment, expect higher IC50 values than optimized SoC. Focus on Ligand Efficiency.

MetricN-DMIA (Fragment)Pazopanib (SoC)Doxorubicin (SoC)Interpretation
MW ( g/mol ) ~175.2437.5543.5N-DMIA is smaller; ideal for optimization.
Enzymatic IC50 Expected: 1-10 µMRef: 10-30 nMN/ALow potency is acceptable if LE is high.
Cellular IC50 (MDA-MB-436) Expected: >10 µMRef: ~5 µMRef: ~0.1 µMHigh IC50 indicates need for side-chain decoration.
Selectivity Index (WT/Mut) Target: >5xRef: ~1xRef: ~1xN-DMIA may offer better mechanism-specific selectivity.

References

  • European Patent Office. (2025). Phenyl- and pyridopyrazole derivatives as DDR1/2 inhibitors. Retrieved from

  • National Institutes of Health (NIH). (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central. Retrieved from [Link]

  • Justia Patents. (2022). Acetamido derivatives as DNA Polymerase Theta inhibitors.[2][3] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.